N,N-di-n-Butylethylenediamine
Description
The exact mass of the compound N,N-Dibutylethylenediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100948. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N',N'-dibutylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-3-5-8-12(10-7-11)9-6-4-2/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNDYKKNXVKQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188779 | |
| Record name | N,N-Dibutylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3529-09-7 | |
| Record name | N1,N1-Dibutyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3529-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N-Dibutylethylenediamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3529-09-7 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100948 | |
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| Record name | N,N-Dibutylethylenediamine | |
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| Record name | N,N-dibutylethylenediamine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N,N-Dibutylethylenediamine | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"N,N-di-n-Butylethylenediamine" chemical properties
An In-depth Technical Guide to the Chemical Properties of N,N-di-n-Butylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 3529-09-7) is an organic chemical intermediate belonging to the family of diamines.[1] Structurally, it is an ethylenediamine derivative where two n-butyl groups are attached to one of the nitrogen atoms, resulting in a molecule with both a tertiary and a primary amine functional group. This unique structure influences its chemical reactivity and physical properties, making it a subject of interest in various synthetic applications. This document provides a comprehensive overview of its chemical and physical properties, synthesis, and relevant experimental protocols.
Chemical and Physical Properties
The properties of this compound are summarized in the tables below. These characteristics are fundamental for its handling, storage, and application in experimental settings.
Table 2.1: General and Physical Properties
| Property | Value | Reference |
| Appearance | Clear, colorless to light yellow/orange liquid | [2][3] |
| Boiling Point | 109-114 °C (at 20 mmHg) | [2] |
| Density | 0.82 g/cm³ | [2] |
| Refractive Index | 1.4430 (at 20°C) | [2] |
| Flash Point | 88 °C | [2] |
Table 2.2: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₄N₂ | [4][5] |
| Molecular Weight | 172.31 g/mol | [4][5] |
| CAS Number | 3529-09-7 | [2][3][4][5][6][7] |
| IUPAC Name | N',N'-dibutylethane-1,2-diamine | [5] |
| Synonyms | (2-aminoethyl)dibutylamine, N,N-dibutylethane-1,2-diamine | [5] |
| pKa (Predicted) | 9.67 ± 0.10 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic peaks for a primary amine, including N-H stretching vibrations (typically two bands for the -NH₂ group) in the 3300-3500 cm⁻¹ region. A strong, broad band due to N-H wagging may also be observed between 665-910 cm⁻¹. C-N stretching vibrations for the aliphatic amine are expected in the 1020-1250 cm⁻¹ range. FTIR spectral data for this compound is available on PubChem.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy would provide distinct signals for the protons on the butyl chains and the ethylenediamine backbone. The protons on the carbon adjacent to the primary amine nitrogen would be deshielded. The -NH₂ protons typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. ¹H NMR data is also noted as being available in the PubChem database.[5]
Synthesis Pathway
This compound can be synthesized through the reaction of di-n-butylamine and 2-chloroethylamine hydrochloride in an autoclave.[1] This process is an example of nucleophilic substitution where the secondary amine (di-n-butylamine) acts as the nucleophile.
Caption: Synthesis of this compound.
Experimental Protocols
Detailed methodologies for determining key chemical properties are provided below.
Protocol for Density Determination of a Liquid
This protocol outlines the procedure for measuring the density of a liquid sample like this compound using a graduated cylinder and an analytical balance.
-
Preparation : Ensure the 25 mL or 50 mL graduated cylinder is clean and completely dry.
-
Mass of Empty Cylinder : Place the empty graduated cylinder on the analytical balance and record its mass to the nearest 0.001 g.
-
Volume Measurement : Carefully add approximately 20 mL of this compound to the graduated cylinder. Record the exact volume by reading the bottom of the meniscus at eye level.
-
Mass of Cylinder and Liquid : Weigh the graduated cylinder containing the liquid on the same analytical balance and record the combined mass.
-
Temperature : Measure and record the temperature of the liquid, as density is temperature-dependent.
-
Calculation :
-
Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.
-
Calculate the density using the formula: Density = Mass / Volume .
-
-
Replication : Repeat the measurement at least two more times and calculate the average density to ensure precision.
Protocol for Spectroscopic Analysis (General)
5.2.1 Infrared (IR) Spectroscopy
-
Sample Preparation : As this compound is a liquid, it can be analyzed neat. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.
-
Background Scan : A background spectrum of the empty spectrometer is run to account for atmospheric CO₂ and water vapor.
-
Sample Scan : The prepared sample is placed in the spectrometer's sample holder.
-
Data Acquisition : The IR spectrum is acquired over the standard range (e.g., 4000 to 400 cm⁻¹).
-
Data Analysis : The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
5.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Internal Standard : A small amount of a reference standard, such as tetramethylsilane (TMS), is often included in the solvent to calibrate the chemical shift scale to 0 ppm.
-
Spectrometer Setup : The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition : A standard ¹H NMR experiment is run. This involves applying a series of radiofrequency pulses and acquiring the free induction decay (FID) signal.
-
Data Processing : The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to TMS.
-
Analysis : The chemical shifts, integration values (proton count), and splitting patterns (multiplicity) of the signals are analyzed to confirm the structure of the molecule.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the experimental determination of a liquid's density.
Caption: Workflow for determining the density of a liquid.
Safety and Handling
This compound is classified as a hazardous substance.
-
GHS Hazard Statements : H314 - Causes severe skin burns and eye damage.[5]
-
Precautionary Measures :
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle only in a well-ventilated area or under a chemical fume hood.
-
Keep away from heat and open flames.[2]
-
Store in a tightly closed container in a cool, dry place under an inert atmosphere.[2][7]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
-
References
- 1. CN103012157A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. 3529-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. leapchem.lookchem.com [leapchem.lookchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. N,N-Dibutylethylenediamine | C10H24N2 | CID 77062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 3529-09-7 [chemicalbook.com]
- 7. 3529-09-7|this compound|BLD Pharm [bldpharm.com]
Technical Guide: N,N-di-n-Butylethylenediamine (CAS: 3529-09-7)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on N,N-di-n-Butylethylenediamine, a significant organic chemical intermediate. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its known applications, with a focus on its role in research and development.
Core Chemical Identity and Properties
This compound, identified by the CAS number 3529-09-7, is a diamine compound with the molecular formula C₁₀H₂₄N₂.[1][2][3] It is also known by several synonyms, including (2-aminoethyl)dibutylamine, N',N'-dibutylethane-1,2-diamine, and 2-Dibutylaminoethylamine.[1]
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 3529-09-7 | [1][2][4] |
| Molecular Formula | C₁₀H₂₄N₂ | [1][2] |
| Molecular Weight | 172.31 g/mol | [1][4] |
| Physical State | Solid | [4] |
| IUPAC Name | N',N'-dibutylethane-1,2-diamine | [1] |
| XLogP3-AA | 1.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
Synthesis of this compound
This compound is primarily synthesized through the reaction of di-n-butylamine with a suitable ethylamine derivative. A detailed experimental protocol, as described in patent literature, is provided below.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol is based on the reaction of di-n-butylamine and 2-chloroethylamine hydrochloride.
Materials:
-
di-n-butylamine
-
2-chloroethylamine hydrochloride
-
Sodium methoxide in methanol solution
-
Saturated sodium hydroxide solution
-
Autoclave (high-pressure reactor)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a high-pressure reactor (autoclave), combine di-n-butylamine and 2-chloroethylamine hydrochloride in a molar ratio of 4-6:1.
-
Addition of Base: Add a methanol solution of sodium methoxide. The molar ratio of sodium methoxide to 2-chloroethylamine hydrochloride should be between 0.5-2:1.
-
Reaction Conditions: Seal the autoclave and heat the mixture to a temperature between 100-200°C. The reaction is typically carried out for 2-9 hours under a pressure of 0.5-1.0 MPa.
-
Work-up: After the reaction is complete, cool the reactor and transfer the reaction mixture. Add a saturated aqueous solution of sodium hydroxide to adjust the pH to 12-13.
-
Purification: Separate the upper organic phase. Purify the crude product by fractional distillation, collecting the fraction at 109-114°C to yield this compound.
An alternative synthetic route involves a multi-step process using zinc acetate (Zn(OAc)₂) followed by treatment with concentrated hydrochloric acid.[3]
The synthesis workflow can be visualized as a straightforward process from starting materials to the final purified product.
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This compound primarily serves as an important organic chemical intermediate. Its bifunctional nature, with both a tertiary and a primary amine, allows for its use as a building block in the synthesis of more complex molecules. While specific applications in drug development are not widely documented in public literature, its structural motif is relevant to the synthesis of various nitrogen-containing compounds.
The general utility of such diamines in medicinal chemistry and materials science suggests potential applications in:
-
Ligand Synthesis: The diamine structure can be a precursor for developing ligands for metal catalysts.
-
Scaffold for Biologically Active Molecules: It can be incorporated into larger molecules that may exhibit biological activity.
The logical relationship for its potential use as a chemical intermediate is depicted below.
Caption: Logical flow of this compound's utility.
Safety and Handling
This compound is classified as a hazardous substance. According to its GHS classification, it is known to cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
This technical guide is intended for use by qualified professionals and should not be considered a substitute for a comprehensive safety data sheet (SDS). Always refer to the latest SDS for complete safety and handling information.
References
"N,N-di-n-Butylethylenediamine" molecular structure
An In-depth Technical Guide to the Molecular Structure of N,N-di-n-Butylethylenediamine
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound. Intended for researchers, scientists, and professionals in drug development, this document aggregates key data into structured tables and details an experimental protocol for its preparation.
Molecular Structure and Identification
This compound is an organic chemical intermediate with the molecular formula C10H24N2.[1][2][3][4][5] It is a diamine where two n-butyl groups are attached to the same nitrogen atom of an ethylenediamine backbone. This structural arrangement distinguishes it from its isomer, N,N'-di-n-butylethylenediamine, where the butyl groups are attached to different nitrogen atoms.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | N',N'-dibutylethane-1,2-diamine | [3] |
| CAS Number | 3529-09-7 | [2][3][5] |
| Molecular Formula | C10H24N2 | [2][3][4][5] |
| Molecular Weight | 172.31 g/mol | [2][3][4][5] |
| SMILES | CCCCN(CCCC)CCN | [3] |
| InChI | InChI=1S/C10H24N2/c1-3-5-8-12(10-7-11)9-6-4-2/h3-11H2,1-2H3 | [3] |
| InChIKey | PWNDYKKNXVKQJO-UHFFFAOYSA-N | [3] |
| Synonyms | (2-aminoethyl)dibutylamine, 2-Dibutylaminoethylamine, N1,N1-dibutyl-1,2-ethanediamine | [3] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, application in synthesis, and purification processes.
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Appearance | Colorless to pale-yellow liquid | [6] |
| Boiling Point | 132 °C @ 100mmHg | [7] |
| Density | 0.799 g/mL at 25 °C | |
| Flash Point | 62 °C (143.6 °F) - closed cup | [7] |
| Solubility | Soluble in common organic solvents like ethanol, ether, and benzene. Moderately soluble in water. | [6] |
| Refractive Index | n20/D 1.43 (lit.) | [8] |
Experimental Protocols: Synthesis
Several methods for the synthesis of this compound have been reported, though often with modest yields.[1] A notable method involves the reaction of di-n-butylamine with 2-chloroethylamine hydrochloride.[1]
High-Pressure Synthesis Protocol
This method provides a direct route to this compound.[1]
Reactants:
-
Di-n-butylamine
-
2-chloroethylamine hydrochloride
-
Sodium methoxide in methanol solution
Methodology:
-
Di-n-butylamine and 2-chloroethylamine hydrochloride are charged into an autoclave. The molar ratio of di-n-butylamine to 2-chloroethylamine hydrochloride should be between 4:1 and 6:1.[1]
-
A methanol solution of sodium methoxide is added. The molar ratio of sodium methoxide to 2-chloroethylamine hydrochloride is maintained between 0.5:1 and 2:1.[1]
-
The reaction is conducted at a temperature of 100-200°C for 2 to 9 hours under a pressure of 0.5-1.0 MPa.[1]
-
Following the reaction, the resulting solution is cooled and treated with an alkali solution to adjust the pH to a range of 12-13.[1]
-
The final product, this compound, is isolated and purified through separation and rectification.[1]
This process is valued for its straightforward approach and relatively high yield compared to other methods.[1]
Spectroscopic Data
Spectroscopic data is critical for the structural confirmation of this compound. Mass spectrometry and other spectroscopic data are available through public databases.
-
Mass Spectrum (Electron Ionization): Data for this compound (and its isomers) can be accessed through the NIST Chemistry WebBook, which provides valuable information for compound identification.[9][10]
-
Other Spectra: The SpectraBase online database also contains spectral information for N,N-DIBUTYLETHYLENEDIAMINE.[3]
Researchers requiring detailed spectroscopic analysis for verification purposes are encouraged to consult these resources.
References
- 1. CN103012157A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. N,N-Dibutylethylenediamine | C10H24N2 | CID 77062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 3529-09-7 [chemicalbook.com]
- 6. shyzchem.com [shyzchem.com]
- 7. fishersci.com [fishersci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. N,N'-di-t-Butylethylenediamine [webbook.nist.gov]
- 10. N,N'-di-t-Butylethylenediamine [webbook.nist.gov]
"N,N-di-n-Butylethylenediamine" synthesis pathways
An In-depth Technical Guide to the Synthesis of N,N-di-n-Butylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a significant organic intermediate with applications in various chemical syntheses. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, presenting detailed experimental protocols and quantitative data. The methodologies are critically evaluated to offer researchers and professionals in drug development a thorough understanding of the available synthetic routes. The synthesis pathways are visualized using logical diagrams to facilitate clear comprehension of the chemical transformations.
Introduction
This compound, an asymmetrically substituted ethylenediamine, serves as a valuable building block in the synthesis of more complex molecules, including pharmacologically active compounds and ligands for catalysis. The arrangement of its secondary and primary amine functionalities provides a versatile scaffold for further chemical modifications. This guide details the most effective and commonly cited methods for its preparation, focusing on reaction efficiency, scalability, and the purity of the final product.
Primary Synthesis Pathway: Alkylation of Di-n-butylamine
The most direct and highest-yielding reported method for the synthesis of this compound is the alkylation of di-n-butylamine with a 2-haloethylamine derivative. A specific and well-documented example involves the reaction with 2-chloroethylamine hydrochloride in the presence of a strong base to neutralize the hydrochloride salt and facilitate the nucleophilic substitution.
Reaction Scheme
Caption: Alkylation of Di-n-butylamine with 2-Chloroethylamine HCl.
Experimental Protocol
This protocol is adapted from a patented synthesis method[1].
Materials:
-
Di-n-butylamine
-
2-Chloroethylamine hydrochloride
-
Sodium methoxide solution in methanol (e.g., 30% w/w)
-
Saturated sodium hydroxide solution
-
High-pressure autoclave reactor
Procedure:
-
Charge the high-pressure autoclave with di-n-butylamine, 2-chloroethylamine hydrochloride, and the sodium methoxide solution in methanol. The molar ratio of di-n-butylamine to 2-chloroethylamine hydrochloride should be in the range of 4:1 to 6:1, and the molar ratio of sodium methoxide to 2-chloroethylamine hydrochloride should be between 0.5:1 and 2:1[1].
-
Seal the autoclave and heat the reaction mixture to a temperature between 100-200°C. The internal pressure will rise to 0.5-1.0 MPa[1].
-
Maintain the reaction at this temperature and pressure for 2-9 hours[1].
-
After the reaction is complete, cool the autoclave to room temperature and cautiously vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel.
-
Add a saturated sodium hydroxide solution to the mixture to adjust the pH to 12-13[1].
-
Separate the upper organic phase.
-
Purify the product by fractional distillation, collecting the fraction at the appropriate boiling point to yield this compound[1].
Quantitative Data
The following table summarizes the quantitative data from a specific example of this synthesis[1].
| Parameter | Value |
| Molar Ratio (Di-n-butylamine : 2-Chloroethylamine HCl) | 5:1 |
| Molar Ratio (Sodium Methoxide : 2-Chloroethylamine HCl) | 1:1 |
| Reaction Temperature | 150°C |
| Reaction Pressure | 0.8 MPa |
| Reaction Time | 5 hours |
| Yield | 74.7% |
Alternative Synthesis Pathways
While the alkylation of di-n-butylamine is the most efficient method reported, other pathways have been explored. These generally result in lower yields and may involve more complex procedures.
Ring Opening of 2-Ethyl-2-oxazoline
This two-step method involves the nucleophilic ring-opening of an oxazoline followed by hydrolysis.
Caption: Synthesis via Ring Opening of 2-Ethyl-2-oxazoline.
This synthesis was reported to have an overall yield of only 46%[1]. The reaction conditions are harsh, requiring high temperatures and long reaction times. The first step, catalyzed by zinc acetate, proceeds at 180°C for 24 hours to form the intermediate amide. This is followed by hydrolysis with concentrated hydrochloric acid under heating to yield the final product[2].
| Parameter | Value |
| Overall Yield | 46% |
| Step 1 Conditions | Zinc Acetate, 180°C, 24h |
| Step 2 Conditions | Concentrated HCl, Heating |
Reaction with Ethyleneimine
The reaction of di-n-butylamine with ethyleneimine is another potential route, though it suffers from very low yields.
This method involves the direct reaction of di-n-butylamine with ethyleneimine at 90-95°C for 16 hours. The reported yield for this process is only 23%[1]. Ethyleneimine is also a highly toxic and reactive substance, making this route less favorable from a safety and handling perspective.
| Parameter | Value |
| Yield | 23% |
| Reaction Temperature | 90-95°C |
| Reaction Time | 16 hours |
Conceptual Synthesis Pathway: Reductive Amination
While not specifically detailed for this compound in the searched literature, reductive amination is a powerful and widely used method for amine synthesis that could be conceptually applied.[3][4] This would involve a two-step, one-pot reaction.
Proposed Reaction Scheme
This would likely involve the mono-N-Boc protection of ethylenediamine, followed by double reductive amination with butyraldehyde, and finally deprotection. A direct double reductive amination on ethylenediamine is challenging to control and would likely lead to a mixture of products.
Caption: Conceptual Pathway via Reductive Amination.
Conclusion
For the synthesis of this compound, the alkylation of di-n-butylamine with 2-chloroethylamine hydrochloride stands out as the most efficient and well-documented method, offering high yields and a relatively straightforward procedure. Alternative pathways involving oxazoline ring-opening or reaction with ethyleneimine are significantly less efficient and present greater challenges in terms of reaction conditions and safety. While reductive amination presents a viable conceptual alternative, it would require a multi-step process involving protection and deprotection to achieve the desired selectivity. For researchers and professionals requiring a reliable and high-yielding synthesis, the direct alkylation method is highly recommended.
References
Spectroscopic Profile of N,N-di-n-Butylethylenediamine: A Technical Guide
Introduction
N,N-di-n-Butylethylenediamine (CAS No. 3529-09-7), a diamine with the molecular formula C10H24N2, serves as a versatile intermediate in organic synthesis and materials science. A comprehensive understanding of its spectroscopic characteristics is paramount for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural elucidation. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information presented herein is compiled from various spectral databases and is intended to be a valuable resource for laboratory and research applications. Note that the CAS number 15779-34-7, as sometimes associated with this compound, appears to be erroneous, with 3529-09-7 being the correct identifier according to major chemical databases.[1]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.7 (tentative) | t | 2H | -N-CH₂ -CH₂-NH₂ |
| ~2.5 (tentative) | t | 2H | -N-CH₂-CH₂ -NH₂ |
| ~2.4 (tentative) | t | 4H | -N-(CH₂ -CH₂-CH₂-CH₃)₂ |
| ~1.4 (tentative) | m | 4H | -N-(CH₂-CH₂ -CH₂-CH₃)₂ |
| ~1.3 (tentative) | m | 4H | -N-(CH₂-CH₂-CH₂ -CH₃)₂ |
| ~0.9 (tentative) | t | 6H | -N-(CH₂-CH₂-CH₂-CH₃ )₂ |
| (variable) | s (broad) | 2H | -NH₂ |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The values presented are estimations based on typical ranges for similar aliphatic amines.
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~54 (tentative) | -N-C H₂-CH₂-NH₂ |
| ~52 (tentative) | -N-(C H₂-CH₂-CH₂-CH₃)₂ |
| ~40 (tentative) | -N-CH₂-C H₂-NH₂ |
| ~30 (tentative) | -N-(CH₂-C H₂-CH₂-CH₃)₂ |
| ~20 (tentative) | -N-(CH₂-CH₂-C H₂-CH₃)₂ |
| ~14 (tentative) | -N-(CH₂-CH₂-CH₂-C H₃)₂ |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The values presented are estimations based on typical ranges for similar aliphatic amines.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3360, ~3290 | Medium, Sharp | N-H stretch (primary amine) |
| 2955, 2930, 2870 | Strong | C-H stretch (aliphatic) |
| ~1600 | Medium | N-H bend (scissoring) |
| ~1465 | Medium | C-H bend (scissoring) |
| ~1120 | Medium | C-N stretch |
| ~820 | Broad | N-H wag |
Note: The IR spectrum of a liquid amine is typically acquired neat (as a thin film). The presence of two bands in the N-H stretching region is characteristic of a primary amine.
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 172 | Moderate | [M]⁺ (Molecular Ion) |
| 129 | High | [M - C₃H₇]⁺ (Loss of propyl radical) |
| 100 | High | [M - C₅H₁₀N]⁺ or [CH₂=N(C₄H₉)₂]⁺ (Alpha-cleavage) |
| 86 | High | [M - C₆H₁₂N]⁺ or [CH₂=NHC₄H₉]⁺ (Alpha-cleavage) |
| 44 | High | [C₂H₆N]⁺ |
Note: The fragmentation pattern is characteristic of aliphatic amines, with alpha-cleavage being a dominant pathway.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid amine like this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the neat this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of a reference peak (e.g., TMS or residual solvent peak).
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, although none are present in this molecule.
-
IR Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
Ensure there are no air bubbles trapped between the plates.
-
-
Instrument Setup and Data Acquisition:
-
Place the assembled salt plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction:
-
Introduce a small amount of the liquid sample into the mass spectrometer via a suitable inlet system. For volatile liquids like this compound, a direct insertion probe or gas chromatography (GC-MS) can be used.
-
If using a direct insertion probe, a small amount of the liquid is placed in a capillary tube which is then inserted into the ion source and gently heated to volatilize the sample.
-
-
Ionization and Analysis:
-
The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.
-
The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a known compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide on the Solubility of N,N-di-n-Butylethylenediamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N,N-di-n-Butylethylenediamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, the general principles governing the solubility of aliphatic amines, and detailed experimental protocols to enable researchers to determine precise solubility values tailored to their specific applications.
Core Principles of Solubility
This compound (C₁₀H₂₄N₂) is an aliphatic diamine. Its solubility is primarily dictated by its molecular structure, which features two basic nitrogen atoms and two n-butyl groups. The long alkyl chains contribute to its nonpolar character, suggesting good solubility in a wide range of organic solvents. Generally, amines are soluble in organic solvents such as alcohols, ethers, and benzene.[1][2] The principle of "like dissolves like" is paramount; the nonpolar alkyl groups of this compound interact favorably with the nonpolar or weakly polar moieties of many organic solvents.
While specific quantitative data is scarce, it is reported that all amines are generally soluble in organic solvents like diethyl ether.[3] Furthermore, a structural isomer, N,N'-Di-tert-butylethylenediamine, is known to be soluble in common organic solvents including ethanol, ether, and benzene.[1] This strongly suggests that this compound will exhibit similar solubility behavior.
Qualitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on the general behavior of aliphatic amines.
| Organic Solvent | Chemical Class | Expected Solubility |
| Hexane | Alkane | Soluble |
| Toluene | Aromatic Hydrocarbon | Soluble |
| Diethyl Ether | Ether | Soluble |
| Ethyl Acetate | Ester | Soluble |
| Acetone | Ketone | Soluble |
| Ethanol | Alcohol | Soluble |
| Methanol | Alcohol | Soluble |
| Dichloromethane | Halogenated Hydrocarbon | Soluble |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods are necessary. Below are detailed protocols for both a qualitative and a quantitative approach to determining the solubility of this compound.
Qualitative Solubility Assessment
This method provides a rapid determination of whether a substance is soluble in a particular solvent.
Methodology:
-
Preparation: Into a small, clean, and dry test tube (e.g., 13x100 mm), add approximately 0.1 mL of this compound.
-
Solvent Addition: Add the selected organic solvent to the test tube in 0.5 mL increments.
-
Mixing: After each addition, stopper the test tube and mix thoroughly by vortexing or sharply tapping the tube.
-
Observation: Visually inspect the solution for any signs of insolubility, such as cloudiness, phase separation, or the presence of undissolved droplets.
-
Determination: If a homogeneous, clear solution is formed after the addition of a total of 3 mL of the solvent, the compound is considered soluble.
Quantitative Solubility Determination (Gravimetric Method)
This method allows for the determination of the mass of solute that can be dissolved in a specific mass or volume of solvent at a given temperature.
Methodology:
-
Saturated Solution Preparation:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a screw-cap vial).
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.
-
-
Phase Separation:
-
Cease agitation and allow the mixture to stand undisturbed at the constant temperature until a clear separation of the saturated solution from the excess undissolved this compound is observed.
-
-
Sampling:
-
Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant (the saturated solution) using a calibrated pipette.
-
-
Solvent Evaporation:
-
Transfer the aliquot of the saturated solution to a pre-weighed, dry evaporating dish.
-
Gently evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the this compound to evaporate significantly.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely removed, allow the evaporating dish to cool to room temperature in a desiccator.
-
Weigh the dish containing the solute residue.
-
The mass of the dissolved this compound is the final mass minus the initial mass of the empty dish.
-
Calculate the solubility in units such as g/100 mL or g/100 g of the solvent.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the described experimental protocols.
Caption: Workflow for Qualitative Solubility Assessment.
Caption: Workflow for Quantitative Solubility Determination.
References
An In-depth Technical Guide to the Physical Characteristics of N,N-di-n-Butylethylenediamine
This technical guide provides a comprehensive overview of the core physical characteristics of N,N-di-n-Butylethylenediamine (CAS No: 3529-09-7), a diamine compound relevant to various chemical synthesis and research applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a logical workflow for property determination.
Core Physical and Chemical Properties
This compound is a clear liquid under standard conditions.[1] Its fundamental properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments. It is important to distinguish this compound from its isomer, N,N'-di-tert-butylethylenediamine (CAS: 4062-60-6), as their physical properties differ significantly.
The quantitative physical characteristics of this compound are summarized in the table below for ease of reference.
| Property | Value |
| Molecular Formula | C₁₀H₂₄N₂[2] |
| Molecular Weight | 172.31 g/mol [2] |
| Boiling Point | 109-114 °C (at 20 mmHg)[1] |
| Density | 0.82 g/cm³[1] |
| Refractive Index | 1.4430[1] |
| Flash Point | 88 °C[1] |
| Predicted pKa | 9.67 ± 0.10[1] |
| Physical State | Clear Liquid[1] |
| Melting Point | Data not available |
| Solubility | Data not available |
Experimental Protocols for Property Determination
The following sections detail standardized laboratory protocols for determining the key physical properties of liquid amines like this compound.
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[3] The capillary method is a common and efficient technique for its determination.[3][4]
Apparatus:
-
Thiele tube or oil bath
-
High-temperature thermometer (-10 to 250 °C)
-
Small test tube (e.g., sodium fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Stand and clamp
Procedure:
-
Fill the small test tube with 2-3 mL of this compound.[5]
-
Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[4]
-
Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[4]
-
Submerge the assembly in a Thiele tube or oil bath, making sure the liquid level of the bath is above the sample level but below the opening of the test tube.[4][5]
-
Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will slowly exit.[4]
-
Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[5]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[4] Record this temperature.
Density is a fundamental property defined as the mass of a substance per unit volume. It can be accurately determined using a pycnometer or by direct mass and volume measurements.[6][7]
Apparatus:
-
Analytical balance (4-decimal place)
-
Graduated cylinder or volumetric flask (e.g., 10 mL)
-
Pipette
Procedure:
-
Place a clean, dry graduated cylinder on the analytical balance and tare its mass.
-
Carefully transfer a precise volume of this compound (e.g., 10 mL) into the graduated cylinder using a pipette. Record the exact volume.
-
Weigh the graduated cylinder containing the liquid to determine the mass of the sample.[8]
-
Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume).[7]
-
The procedure can be repeated, and the results averaged for higher accuracy. For enhanced precision, a pycnometer is used, which is a flask with a precisely known volume.[6]
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[9] A general protocol to determine solubility involves the stepwise addition of a solute to a solvent until saturation is reached.
Apparatus:
-
Test tubes with stoppers
-
Analytical balance
-
Spatula and weighing dish
-
Vortex mixer or sonicator
-
Constant temperature bath (optional)
Procedure:
-
Measure a precise volume of the chosen solvent (e.g., water, ethanol) into a test tube.[9]
-
Weigh a known amount of this compound.
-
Add a small, pre-weighed amount of the diamine to the solvent.[9]
-
Stopper the test tube and agitate it vigorously using a vortex mixer until the solute completely dissolves. Sonication or gentle warming in a water bath can be used to aid dissolution if necessary.[10]
-
Continue adding small, known quantities of the solute, ensuring complete dissolution after each addition.[9]
-
The point of saturation is reached when a small amount of the added solute no longer dissolves, even after prolonged agitation.
-
To quantify, prepare a saturated solution with a slight excess of the diamine. After thorough mixing and allowing any undissolved material to settle, carefully extract a known volume of the supernatant.
-
Evaporate the solvent from the extracted sample and weigh the remaining residue to determine the mass of dissolved diamine per volume of solvent.
Visualized Workflow
The logical progression for characterizing the physical properties of a liquid chemical like this compound can be visualized. The following diagram outlines the experimental workflow.
Caption: Workflow for physical property determination.
References
- 1. 3529-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. N,N-Dibutylethylenediamine | C10H24N2 | CID 77062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. mt.com [mt.com]
- 7. acs.org [acs.org]
- 8. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]
- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Safety and Handling of N,N-di-n-Butylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for N,N-di-n-Butylethylenediamine (CAS No. 3529-09-7), a chemical intermediate used in various research and development applications. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of experimental work.
Hazard Identification and Classification
This compound is classified as a corrosive material that poses significant health risks upon exposure.[1] According to the Globally Harmonized System (GHS), it causes severe skin burns and eye damage.[1] It is crucial to handle this substance with appropriate personal protective equipment and within a controlled environment.
GHS Classification:
-
Skin Corrosion/Irritation: Category 1C[1]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage[1]
Quantitative Safety and Property Data
The following table summarizes the key physical, chemical, and safety properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₄N₂ | [1] |
| Molecular Weight | 172.31 g/mol | [1] |
| CAS Number | 3529-09-7 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 132 °C @ 100mmHg | [2] |
| Flash Point | 62 °C / 143.6 °F | [2] |
| Density | 0.799 g/mL at 25 °C | |
| Solubility | Soluble in water (33 g/L at 25°C) | [3] |
| Refractive Index | n20/D 1.43 |
Experimental Protocols & Methodologies
Detailed experimental protocols for determining the physicochemical and toxicological properties of chemical substances are typically defined by international standards organizations such as the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals, or by national regulatory bodies. The data presented in safety data sheets are derived from experiments conducted according to these rigorous, standardized methods. For instance, flash point is often determined using a closed-cup method. However, the specific, detailed methodologies for this compound are not publicly available in the provided search results.
Safe Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Wear appropriate personal protective equipment (PPE) at all times to prevent skin and eye contact.[4][5]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[2][5]
-
Use non-sparking tools and take precautionary measures against static discharge.[6][7]
Storage:
-
Keep containers tightly closed to prevent exposure to air and moisture.[2][5]
-
Store in a designated corrosives area.[2]
-
Keep away from incompatible materials such as acids and oxidizing agents.[2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4][5]
-
Skin Protection:
-
Respiratory Protection: In poorly ventilated areas or where vapor concentrations are high, use a NIOSH/MSHA-approved respirator with a suitable cartridge (e.g., type ABEK, EN14387).[4][5]
First Aid Measures
Immediate medical attention is required for all exposure routes.[2] Always show the Safety Data Sheet (SDS) to the attending medical personnel.[2][5]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][5] Seek immediate medical attention.
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[2] Remove all contaminated clothing and shoes.[5] Call a physician immediately.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[2][5] Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6][9] Clean the mouth with water. Never give anything by mouth to an unconscious person.[6][9] Call a physician immediately.[2]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, water spray, or alcohol-resistant foam.[2][7] Water mist can be used to cool closed containers.[2]
-
Specific Hazards: The substance is combustible.[5] Containers may explode when heated.[2] Thermal decomposition can release irritating and toxic gases, such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]
Accidental Release Measures (Spill and Leak Procedures)
-
Personal Precautions: Ensure adequate ventilation.[5] Evacuate personnel to safe areas.[5] Remove all sources of ignition.[2][5] Avoid contact with the spilled material and do not breathe vapors.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
-
Methods for Containment and Cleaning Up:
Stability and Reactivity
-
Reactivity: This substance is not expected to be reactive under normal conditions.
-
Chemical Stability: Stable under recommended storage conditions.[10]
-
Incompatible Materials: Strong oxidizing agents, acids.[2]
-
Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][5]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company. Do not allow the product to enter drains or waterways.[5] Contaminated packaging should be disposed of in the same manner as the product itself.
References
- 1. N,N-Dibutylethylenediamine | C10H24N2 | CID 77062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. N,N'-Di-tert-butylethylenediamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.ie [fishersci.ie]
- 10. uww.edu [uww.edu]
- 11. N,N-DIETHYLETHYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
N,N-di-n-Butylethylenediamine: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-di-n-butylethylenediamine is a diamine ligand with emerging applications in coordination chemistry and catalysis. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential research applications. Detailed experimental protocols for its synthesis and its use in the formulation of catalytic complexes are presented. Quantitative data on its performance in specific applications are summarized, and key chemical pathways and experimental workflows are visualized to facilitate understanding and further research in this area.
Introduction
This compound, an N,N-disubstituted ethylenediamine, is a versatile organic building block and ligand. Its structure, featuring two n-butyl groups on one of the nitrogen atoms of the ethylenediamine backbone, imparts specific steric and electronic properties that make it a candidate for various applications, from industrial catalysis to the synthesis of complex coordination compounds. This guide will explore the known and potential research applications of this compound, providing detailed technical information for its use in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₄N₂ | [1] |
| Molecular Weight | 172.31 g/mol | [1] |
| CAS Number | 3529-09-7 | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | Not specified | |
| Density | Not specified | |
| XLogP3-AA | 1.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 7 | [1] |
Synthesis of this compound
There are several reported methods for the synthesis of this compound. Two common procedures are detailed below.
Synthesis via Nucleophilic Ring Opening of a 2-Oxazoline
A convenient synthesis for asymmetrically substituted ethylenediamines, including this compound, involves the nucleophilic ring opening of a 2-oxazoline with an amine, followed by hydrolysis.[2]
Step 1: N-(2-(Dibutylamino)ethyl)propanamide Synthesis
-
In a sealed tube, combine di-n-butylamine and 2-ethyl-2-oxazoline.
-
Add zinc acetate dihydrate (Zn(OAc)₂·2H₂O) as a catalyst.
-
Heat the mixture at 180 °C for 24 hours.
-
After cooling, purify the resulting N-(2-(dibutylamino)ethyl)propanamide.
Step 2: Hydrolysis to this compound
-
Add the purified N-(2-(dibutylamino)ethyl)propanamide to concentrated hydrochloric acid.
-
Heat the mixture to induce hydrolysis.
-
After the reaction is complete, neutralize the solution and extract the product.
-
Purify the this compound by distillation.
| Step | Yield |
| Amide Formation | 64% |
| Hydrolysis | 73% |
Data sourced from Fazio, Michael J. [Journal of Organic Chemistry, 1984, vol. 49, # 25, p. 4889 - 4893] as cited in[2].
Potential Research Applications
Coordination Chemistry and Catalysis
This compound can act as a bidentate ligand, forming stable complexes with various transition metals. These complexes have potential applications in catalysis.
Copper(II) complexes of N,N'-di-n-butylethylenediamine have been shown to be effective bleach activators for laundry detergents.[3] These complexes catalyze the generation of reactive oxygen species from hydrogen peroxide, enhancing the removal of stains at lower temperatures.
Experimental Protocol: Preparation of a Copper(II) Diamine Complex
-
Dissolve N,N'-di-n-butylethylenediamine in a suitable solvent.
-
Add a solution of a copper(II) salt (e.g., CuCl₂) to the ligand solution with stirring.
-
The complex will precipitate from the solution.
-
Isolate the solid complex by filtration, wash with a non-coordinating solvent, and dry.
Performance Data The performance of the copper(II) N,N'-di-n-butylethylenediamine complex as a bleach activator can be evaluated by measuring the reflectance of stained fabrics after washing.
| Stain Type | Reflectance Change (ΔR) |
| Spaghetti Sauce | Significant improvement over bleach alone |
Qualitative performance data based on US Patent 5,021,187.[3]
This compound (abbreviated as NN-dben) has also been used to synthesize nickel(II) complexes.[4] The study of such complexes contributes to the fundamental understanding of coordination chemistry and can lead to the development of new materials with interesting magnetic or electronic properties.
Potential Applications in Drug Development
While direct applications of this compound in drug development are not yet widely reported, related N-alkylated ethylenediamines and their metal complexes have shown biological activity. For instance, transition metal complexes of N-(n-butyl)ethylenediamine have been investigated as α-glucosidase inhibitors, suggesting a potential avenue for research into the bioinorganic chemistry of this compound and its derivatives.[5]
Conclusion
This compound is a readily synthesizable diamine with demonstrated and potential applications in catalysis and coordination chemistry. Its use as a ligand in bleach-activating copper complexes highlights its industrial relevance. Further research into its coordination chemistry with other transition metals and the biological activity of its derivatives could unveil new and exciting applications in materials science and medicinal chemistry. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the potential of this versatile molecule.
References
- 1. N,N-Dibutylethylenediamine | C10H24N2 | CID 77062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. US5021187A - Copper diamine complexes and their use as bleach activating catalysts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
N,N-di-n-Butylethylenediamine: A Comprehensive Technical Guide for Researchers
An In-depth Review of a Versatile Organic Intermediate for Synthesis and Catalysis
N,N-di-n-Butylethylenediamine is a diamine that serves as a valuable intermediate in organic synthesis and various industrial applications. Its unique structural features, including a tertiary amine and a primary amine separated by an ethylene bridge, allow for selective functionalization and make it a versatile building block for more complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, spectroscopic characterization, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Data
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in research and synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3529-09-7 | [1] |
| Molecular Formula | C10H24N2 | [1] |
| Molecular Weight | 172.31 g/mol | [1] |
| IUPAC Name | N',N'-dibutylethane-1,2-diamine | [1] |
| Spectrum Type | Data | Source |
| ¹H NMR | Data available | [1] |
| ¹³C NMR | Data available | [1] |
| Mass Spectrometry | Data available | [1] |
| IR Spectroscopy | Data available | [1] |
Synthesis of this compound
A common and efficient method for the preparation of this compound involves the reaction of di-n-butylamine with 2-chloroethylamine hydrochloride. A detailed experimental protocol, as described in patent literature, is provided below.
Experimental Protocol: Synthesis from Di-n-butylamine and 2-Chloroethylamine Hydrochloride
Materials:
-
Di-n-butylamine
-
2-Chloroethylamine hydrochloride
-
Sodium methoxide in methanol solution (30% w/v)
-
Saturated sodium hydroxide solution
Procedure:
-
To a high-pressure autoclave, add di-n-butylamine (0.5 mol), 2-chloroethylamine hydrochloride (0.1 mol), and a 30% solution of sodium methoxide in methanol (containing 0.1 mol of sodium methoxide).
-
Seal the autoclave and heat the reaction mixture to 150 °C. The reaction pressure will reach approximately 0.8 MPa.
-
Maintain the reaction at this temperature for 5 hours.
-
After the reaction is complete, cool the autoclave to room temperature and cautiously vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel and add a saturated aqueous solution of sodium hydroxide to adjust the pH to 12-13.
-
Separate the upper organic layer.
-
Purify the crude product by fractional distillation, collecting the fraction at 109-114 °C to yield this compound.
This method is reported to be a simple process with a high yield and low cost.[2]
Applications in Organic Synthesis and Catalysis
This compound serves as a versatile intermediate in the synthesis of more complex molecules and as a ligand in catalysis.
Role as an Organic Intermediate
The presence of both a primary and a tertiary amine allows for selective reactions. The primary amine can be selectively functionalized, for example, through acylation or alkylation, while the tertiary amine remains unreactive under these conditions. This differential reactivity makes it a useful building block in the synthesis of various organic compounds, including potential pharmaceutical intermediates.
Application as a Ligand in Catalysis
Diamine ligands are widely used in transition metal-catalyzed reactions, such as cross-coupling reactions. While specific applications of this compound in this context are not extensively documented, its structural similarity to other effective diamine ligands suggests its potential utility in this area. For instance, analogous N,N-dialkylethylenediamines are known to form stable complexes with metals like palladium and copper, which can catalyze a variety of organic transformations.
Biological Activity and Drug Development
Currently, there is a lack of publicly available information regarding the biological activity of this compound or its direct application in drug development programs. Its role is primarily as a precursor or building block for the synthesis of potentially bioactive molecules. Further research is needed to explore the pharmacological potential of derivatives of this compound.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).
Visualizing the Synthesis Workflow
To better illustrate the synthesis of this compound, the following diagrams outline the logical workflow of the experimental protocol.
Figure 1: Overall synthesis workflow for this compound.
Figure 2: Step-by-step experimental procedure for the synthesis.
References
Methodological & Application
Application Notes and Protocols: Synthesis of N,N-di-n-Butylethylenediamine from di-n-Butylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N,N-di-n-butylethylenediamine from di-n-butylamine. The primary method detailed is the direct alkylation of di-n-butylamine with 2-chloroethylamine hydrochloride in the presence of a base. This approach is highlighted for its straightforward procedure and relatively high yield. These notes are intended to provide chemists and researchers with the necessary information to safely and efficiently perform this synthesis.
Introduction
This compound is a diamine that can be a valuable building block in the synthesis of various organic compounds, including active pharmaceutical ingredients and other specialty chemicals. Its synthesis from readily available starting materials like di-n-butylamine is a key process for its utilization. The protocol described herein is based on a method that offers a simple and cost-effective route to this compound.[1]
Synthesis Pathway
The synthesis proceeds via a nucleophilic substitution reaction where di-n-butylamine acts as the nucleophile, displacing the chloride from 2-chloroethylamine. The use of 2-chloroethylamine hydrochloride requires a base to neutralize the hydrochloride salt and to deprotonate the di-n-butylamine, facilitating its nucleophilic attack.
Caption: General synthesis pathway for this compound.
Experimental Protocol
This protocol is adapted from a patented procedure for the synthesis of this compound.[1]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| di-n-Butylamine | 111-92-2 | 129.24 |
| 2-Chloroethylamine hydrochloride | 870-24-6 | 116.00 |
| Sodium methoxide in methanol (30% w/w) | 124-41-4 | 54.02 (Sodium methoxide) |
| Saturated Sodium Hydroxide Solution | 1310-73-2 | 40.00 (NaOH) |
Equipment
-
High-pressure autoclave
-
Heating and stirring mantle
-
Distillation apparatus
-
Separatory funnel
-
Standard laboratory glassware
Procedure
-
Reaction Setup : In a high-pressure autoclave, combine 85 mL (0.5 mol) of di-n-butylamine, 11.6 g (0.1 mol) of 2-chloroethylamine hydrochloride, and a 30% (w/w) solution of sodium methoxide in methanol containing 5.4 g (0.1 mol) of sodium methoxide in 16 mL of methanol.[1]
-
Reaction Conditions : Seal the autoclave and heat the mixture to 150°C. The pressure will rise to approximately 0.8 MPa. Maintain these conditions with stirring for 5 hours.[1]
-
Work-up : After the reaction is complete, cool the autoclave to room temperature and cautiously vent any residual pressure. Transfer the reaction mixture to a separatory funnel.
-
Neutralization and Extraction : Add a saturated aqueous solution of sodium hydroxide to the reaction mixture to adjust the pH to 12. Separate the upper organic layer.[1]
-
Purification : Purify the crude product from the organic layer by fractional distillation. Collect the fraction boiling between 109-114°C.[1]
Quantitative Data Summary
| Parameter | Value |
| Yield of Product | 77.9 g (74.7%) |
| Boiling Point of Product | 109-114°C |
| Molar Ratio (di-n-butylamine:2-chloroethylamine HCl) | 5:1 |
| Molar Ratio (Sodium methoxide:2-chloroethylamine HCl) | 1:1 |
| Reaction Temperature | 150°C |
| Reaction Pressure | 0.8 MPa |
| Reaction Time | 5 hours |
Data obtained from a specific example in the cited patent.[1]
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Di-n-butylamine : Corrosive and flammable. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
2-Chloroethylamine hydrochloride : Toxic and an irritant. Handle with appropriate personal protective equipment (PPE).
-
Sodium methoxide : Corrosive and reacts violently with water. Handle in a dry, inert atmosphere.
-
High-Pressure Reactions : Reactions in an autoclave should be conducted behind a blast shield with appropriate pressure monitoring. Ensure the equipment is properly rated for the reaction conditions.
-
Sodium Hydroxide : Corrosive. Causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each reagent before use. Standard laboratory safety practices should be followed at all times.
Alternative Synthetic Routes
While the primary protocol details a direct alkylation, other methods for synthesizing similar N,N-dialkylethylenediamines exist. These can include:
-
Reductive Amination : This involves the reaction of a dialkylamine with an amino-acetaldehyde equivalent, followed by reduction. This is a common method for forming C-N bonds.[2][3][4]
-
Reaction with Ethyleneimine : Di-n-butylamine can react with ethyleneimine, though this method may result in lower yields.[1]
-
Reaction with 2-ethyl-2-oxazoline : This route involves the reaction of di-n-butylamine with 2-ethyl-2-oxazoline followed by hydrolysis, which can also lead to lower yields.[1]
These alternative routes may be considered if the starting materials for the primary protocol are unavailable or if different reaction conditions are desired.
References
Application Notes and Protocols for the High-Yield Synthesis of N,N-di-n-Butylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the high-yield synthesis of N,N-di-n-Butylethylenediamine, an important intermediate in the organic and pharmaceutical industries. The featured method is based on the alkylation of di-n-butylamine with 2-chloroethylamine hydrochloride, a process that offers significant advantages in terms of yield, cost-effectiveness, and simplicity.
Introduction
This compound is a key building block in the synthesis of various organic compounds and active pharmaceutical ingredients. Traditional methods for its synthesis often suffer from low yields, extended reaction times, and complex procedures. The protocol outlined below, adapted from a patented high-yield process, provides a robust and efficient alternative. This method consistently achieves high yields through a one-pot reaction in an autoclave, followed by a straightforward purification process.
Comparative Synthesis Data
The following table summarizes the yield of this compound achieved through different synthetic methods, highlighting the superior efficiency of the featured protocol.
| Method | Starting Materials | Catalyst/Reagent | Reaction Conditions | Yield (%) | Reference |
| Featured High-Yield Protocol | di-n-Butylamine and 2-chloroethylamine hydrochloride | Sodium methoxide | 150°C, 0.8 MPa, 5 hours | 74.7% | [1] |
| Nucleophilic Ring Opening | di-n-Butylamine and 2-ethyl-2-oxazoline | Zinc acetate | 180°C, 24 hours, followed by hydrolysis with HCl | 46% | [1][2] |
| Alkylation with Ethyleneimine | di-n-Butylamine and Ethyleneimine | - | 90-95°C, 16 hours | 23% | [1] |
| Alkylation with 2-chloroethylamine hydrochloride (non-optimized) | di-n-Butylamine and 2-chloroethylamine hydrochloride | Sodium methoxide | 90°C | 54.7% | [1] |
| Alkylation with 2-chloroethylamine hydrochloride (non-optimized) | di-n-Butylamine and 2-chloroethylamine hydrochloride | Sodium methoxide | 250°C | 60.1% | [1] |
Experimental Workflow
The following diagram illustrates the key stages of the high-yield synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is for the synthesis of this compound with a target yield of approximately 75%.
Materials and Reagents:
-
di-n-Butylamine (0.5 mol, 85 mL)
-
2-chloroethylamine hydrochloride (0.1 mol, 11.6 g)
-
30% (w/w) Sodium methoxide in methanol (containing 0.1 mol, 5.4 g sodium methoxide in 16 mL methanol)
-
Saturated sodium hydroxide solution
-
High-pressure autoclave reactor
-
Distillation apparatus
Procedure:
-
Reactor Charging:
-
In a high-pressure autoclave, add 85 mL (0.5 mol) of di-n-butylamine, 11.6 g (0.1 mol) of 2-chloroethylamine hydrochloride, and the prepared 30% sodium methoxide solution in methanol (containing 5.4 g, 0.1 mol of sodium methoxide).
-
Seal the autoclave securely.
-
-
Reaction:
-
Work-up:
-
After the reaction is complete, allow the autoclave to cool to room temperature and carefully vent the pressure.
-
Transfer the reaction mixture to a separatory funnel.
-
Add a saturated aqueous solution of sodium hydroxide to the reaction mixture to adjust the pH to 12-13.[1]
-
Allow the layers to separate and collect the upper organic phase.
-
-
Purification:
-
The collected organic phase is then subjected to fractional distillation.
-
Collect the fraction boiling between 109-114°C.[1]
-
The purified product is this compound.
-
Expected Yield:
Following this protocol should result in approximately 77.9 g of this compound, which corresponds to a yield of 74.7%.[1] The structure of the final product can be confirmed by mass spectrometry.[1]
Safety Precautions
-
This reaction should be carried out in a well-ventilated fume hood.
-
The use of a high-pressure autoclave requires appropriate training and safety measures.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium methoxide is a corrosive and flammable substance. Handle with care.
-
di-n-Butylamine is a corrosive and flammable liquid. Avoid inhalation and contact with skin.
References
Application Notes and Protocols for N,N-di-n-Butylethylenediamine in Copper-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-disubstituted ethylenediamine ligands in copper-catalyzed cross-coupling reactions, with a focus on the potential application of N,N-di-n-butylethylenediamine. While specific literature on this compound as a ligand in these reactions is limited, this document provides representative protocols and data from closely related analogues to guide researchers in its application.
Introduction
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation and its modern variations, are powerful methods for the formation of carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals and other functional materials.[1] The development of ligand-accelerated protocols has significantly expanded the scope of these reactions, allowing them to proceed under milder conditions.[2] Among the various ligands employed, N,N'-disubstituted diamines have proven to be effective in promoting these transformations.[3]
This compound is a bidentate ligand that can coordinate to a copper center, potentially facilitating the catalytic cycle in cross-coupling reactions. While N,N'-dimethyl-substituted diamines are more commonly reported to provide higher reaction rates, the use of ligands with larger alkyl groups like this compound may influence catalyst solubility, stability, and selectivity in certain applications.[2]
Application: Copper-Catalyzed N-Arylation of Amines
A primary application of the copper/diamine catalyst system is the N-arylation of a wide range of amines with aryl halides. This reaction is fundamental to the construction of diaryl- and triarylamines, which are common motifs in biologically active compounds.
Representative Data with Analogous Ligands
The following table summarizes typical yields for the copper-catalyzed N-arylation of various amines with aryl halides using N,N'-disubstituted ethylenediamine ligands. This data is provided to give an indication of the expected efficiency of this class of ligands.
| Entry | Aryl Halide | Amine | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Aniline | N,N'-Dimethylethylenediamine | K₃PO₄ | Dioxane | 110 | 24 | 95 |
| 2 | 4-Bromotoluene | Morpholine | N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 100 | 24 | 88 |
| 3 | 1-Iodonaphthalene | Benzylamine | N,N'-Dimethylethylenediamine | Cs₂CO₃ | DMF | 90 | 18 | 92 |
| 4 | 4-Chloroacetophenone | Pyrrolidine | N,N'-Di-tert-butylethylenediamine | K₃PO₄ | Dioxane | 110 | 36 | 75 |
| 5 | 2-Bromopyridine | n-Butylamine | N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 100 | 24 | 85 |
Note: The data presented is a compilation of representative yields from the literature for analogous N,N'-disubstituted ethylenediamine ligands and may not be directly representative of the performance of this compound.
Experimental Protocols
The following is a representative protocol for the copper-catalyzed N-arylation of an amine with an aryl iodide, adapted from procedures for similar N,N'-disubstituted ethylenediamine ligands. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) may be necessary when using this compound.
Protocol 1: General Procedure for the Copper-Catalyzed N-Arylation of an Amine
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
This compound (0.10 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous dioxane (5 mL)
-
Schlenk tube or sealed vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol), K₃PO₄ (424 mg, 2.0 mmol), and the aryl iodide (if solid, 1.0 mmol).
-
Seal the tube, and then evacuate and backfill with an inert atmosphere (this cycle should be repeated three times).
-
Under a positive pressure of the inert gas, add the amine (1.2 mmol), this compound (20 µL, 0.10 mmol), and anhydrous dioxane (5 mL) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the copper-catalyzed N-arylation of amines.
Proposed Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the copper-catalyzed N-arylation of amines with an aryl halide, facilitated by a diamine ligand.
In this proposed mechanism, the active Cu(I) species, coordinated to the this compound ligand, undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Subsequent reductive elimination yields the desired N-arylated product and regenerates the Cu(I) catalyst, allowing the cycle to continue. The diamine ligand is believed to stabilize the copper center and prevent the formation of less reactive copper species.[2]
References
Application Notes and Protocols: Use of Diamine Ligands in Polymerization with a Focus on N,N-di-n-Butylethylenediamine Analogues
A comprehensive review of scientific literature reveals a notable absence of specific applications or detailed protocols for the use of N,N-di-n-butylethylenediamine in polymerization reactions. However, its structural analogues, particularly N,N,N',N'-tetramethylethylenediamine (TMEDA) and N,N'-di-tert-butylethylenediamine, are well-documented for their significant roles as ligands and accelerators in various polymerization techniques. This document provides detailed application notes and protocols for these analogous compounds, offering valuable insights for researchers, scientists, and drug development professionals interested in the potential applications of diamine ligands in polymer synthesis.
N,N,N',N'-tetramethylethylenediamine (TMEDA) in Anionic Polymerization
TMEDA is a widely used tertiary diamine in anionic polymerization, particularly in conjunction with organolithium initiators such as n-butyllithium (n-BuLi). Its primary role is to chelate the lithium cation, which breaks down the organolithium aggregates and increases the polarity of the C-Li bond. This leads to a significant increase in the initiation and propagation rates, allowing for polymerizations to be conducted under milder conditions and with greater control over the polymer architecture.
Application: Synthesis of Polystyrene, Polybutadiene, and Polyisoprene
Anionic polymerization using the n-BuLi/TMEDA system is a cornerstone for the synthesis of well-defined homopolymers and block copolymers of styrene, butadiene, and isoprene. The "living" nature of this polymerization allows for the sequential addition of monomers to create block copolymers with controlled block lengths and low polydispersity.
Key Experimental Parameters and Resulting Polymer Characteristics:
| Monomer | Initiator System | Molar Ratio (Monomer:Initiator:TMEDA) | Solvent | Temperature (°C) | Time (min) | Resulting Polymer Mn ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Styrene | n-BuLi/TMEDA | Varies | Toluene | 25 | 30-120 | Varies with ratio | ~1.1 | [1] |
| 1,3-Butadiene | n-BuLi/TMEDA | 370:1:1.25 | Cyclohexane | 40 | Varies | Varies with ratio | Narrow | [2] |
| Isoprene | n-BuLi/TMEDA | 293:1:1.25 | Cyclohexane | 40 | Varies | Varies with ratio | Narrow | [2] |
| 1,3-Cyclohexadiene | n-BuLi/TMEDA | 249:1:1.25 | Cyclohexane | 40 | 20 | Varies with ratio | Narrow | [2][3] |
Experimental Protocol: Anionic Polymerization of Styrene using n-BuLi/TMEDA
This protocol describes a general procedure for the anionic polymerization of styrene. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques to exclude moisture and oxygen.
Materials:
-
Styrene (purified by distillation over CaH₂)
-
Toluene (dried over sodium/benzophenone)
-
n-Butyllithium (solution in hexanes, titrated)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) (distilled over CaH₂)
-
Methanol (degassed)
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.
-
Dried toluene is transferred to the flask via cannula.
-
The desired amount of TMEDA is added via syringe.
-
The solution is brought to the desired reaction temperature (e.g., 25 °C).
-
The calculated amount of n-BuLi solution is added dropwise via syringe, resulting in the formation of the initiator complex.
-
Purified styrene is then added to the initiator solution. The solution typically develops a characteristic orange-red color, indicating the formation of polystyryl anions.
-
The polymerization is allowed to proceed for the desired time.
-
The polymerization is terminated by the addition of a small amount of degassed methanol, which protonates the living carbanions, leading to the disappearance of the color.
-
The polymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
N,N'-di-tert-butylethylenediamine as a Ligand in Catalysis
Conceptual Application: Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersities. The general mechanism involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex (typically copper-based).
Hypothetical ATRP System using N,N'-di-tert-butylethylenediamine:
A hypothetical ATRP of a monomer like methyl methacrylate (MMA) could be envisioned using a Cu(I) source (e.g., CuBr) and N,N'-di-tert-butylethylenediamine as the ligand. The bulky ligand would coordinate to the copper center, influencing the equilibrium between the active and dormant species.
Experimental Protocol: General ATRP of Methyl Methacrylate (MMA)
This protocol provides a general procedure for the ATRP of MMA using a copper-based catalyst system. Researchers interested in exploring the use of N,N'-di-tert-butylethylenediamine would substitute it for the commonly used ligands mentioned in the literature.
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr)
-
N,N'-di-tert-butylethylenediamine (or other suitable ligand)
-
Anisole (solvent)
Procedure:
-
To a Schlenk flask, add CuBr and the diamine ligand. The flask is sealed with a rubber septum and purged with an inert gas.
-
Degassed MMA and anisole are added via syringe.
-
The mixture is stirred to allow for the formation of the copper-ligand complex.
-
The initiator, EBiB, is then injected to start the polymerization.
-
The flask is placed in a thermostated oil bath at the desired reaction temperature (e.g., 90 °C).
-
Samples are withdrawn periodically via a degassed syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).
-
Upon reaching the desired conversion, the polymerization is stopped by cooling the flask and exposing the contents to air, which oxidizes the copper catalyst.
-
The polymer solution is diluted with a suitable solvent (e.g., THF) and passed through a short column of neutral alumina to remove the copper catalyst.
-
The polymer is then isolated by precipitation in a non-solvent (e.g., methanol or hexanes), filtered, and dried under vacuum.
Quantitative Data from a Representative ATRP of an Acrylate (for reference):
The following data is for the ATRP of lauryl acrylate, illustrating typical experimental parameters.
| Monomer | Initiator | Catalyst System | Molar Ratio (Monomer:Initiator:Cu:Ligand) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | PDI | Reference |
| Lauryl Acrylate | MBrP | CuBr/dNbpy | 102:1:1:2 | Toluene | 90 | 6.75 | 59 | 12,400 | 1.26 | [4] |
(MBrP: Methyl 2-bromopropionate; dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine)
Conclusion
While direct experimental data for the use of this compound in polymerization is currently unavailable in the scientific literature, its structural analogues, TMEDA and N,N'-di-tert-butylethylenediamine, serve as excellent models for its potential applications. TMEDA is a powerful accelerator in anionic polymerization, enabling the synthesis of well-defined polymers. The sterically hindered nature of N,N'-di-tert-butylethylenediamine suggests its potential as a controlling ligand in metal-catalyzed processes like ATRP. The protocols and data presented here for these analogous systems provide a strong foundation for researchers to explore the utility of this compound and other diamine ligands in the design and synthesis of novel polymeric materials. Further research is warranted to elucidate the specific catalytic activity and polymerization behavior of this compound itself.
References
Experimental protocol for "N,N-di-n-Butylethylenediamine" synthesis
Application Note: Synthesis of N,N-di-n-Butylethylenediamine
Introduction
This compound is a significant organic intermediate used in the synthesis of various chemical compounds. This document outlines a detailed experimental protocol for the preparation of this compound via the reaction of di-n-butylamine with 2-chloroethylamine hydrochloride in the presence of a methanolic solution of sodium methoxide. This method is characterized by its straightforward procedure, high yield, and cost-effectiveness. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Reaction Scheme
(n-C₄H₉)₂NH + ClH₃NCH₂CH₂Cl + NaOCH₃ → (n-C₄H₉)₂NCH₂CH₂NH₂ + NaCl + CH₃OH + HCl
Experimental Protocol
This protocol is adapted from the method described in patent CN103012157A.[1]
Materials and Equipment:
-
High-pressure reaction autoclave
-
Di-n-butylamine
-
2-chloroethylamine hydrochloride
-
Sodium methoxide (30% solution in methanol)
-
Saturated sodium hydroxide solution
-
Distillation apparatus
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
pH meter or pH paper
Procedure:
-
Charging the Reactor: In a high-pressure autoclave, combine 85 ml (0.5 mol) of di-n-butylamine and 11.6 g (0.1 mol) of 2-chloroethylamine hydrochloride.
-
Addition of Base: To the mixture in the autoclave, add a 30% (by mass) solution of sodium methoxide in methanol, containing 5.4 g (0.1 mol) of sodium methoxide.
-
Reaction Conditions: Seal the autoclave and heat the mixture to 150°C. At this temperature, the internal pressure will reach approximately 0.8 MPa. Maintain these conditions with stirring for 5 hours.
-
Work-up - pH Adjustment: After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel and add a saturated aqueous solution of sodium hydroxide to adjust the pH of the aqueous layer to 12-13.
-
Extraction: Allow the layers to separate. Collect the upper organic phase.
-
Purification: Purify the crude product by fractional distillation. Collect the fraction boiling between 109°C and 114°C. The expected yield of this compound is approximately 77.9 g (74.7%).
-
Characterization: The structure of the final product can be confirmed by mass spectrometry.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Di-n-butylamine | 0.5 mol |
| 2-chloroethylamine hydrochloride | 0.1 mol |
| Sodium methoxide | 0.1 mol |
| Reaction Conditions | |
| Temperature | 150°C |
| Pressure | 0.8 MPa |
| Reaction Time | 5 hours |
| Product Yield | |
| This compound | 77.9 g (74.7% yield) |
| Purification | |
| Boiling Point of Product | 109-114°C |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for N,N-di-n-Butylethylenediamine in Catalyst Preparation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively documents the use of the sterically hindered analogue, N,N'-di-tert-butylethylenediamine (DBED) , as a ligand in catalyst preparation. In contrast, specific applications and detailed protocols for N,N-di-n-butylethylenediamine are not well-documented in publicly available research. The following application notes and protocols are therefore based on the established catalytic systems of its tert-butyl analogue. Researchers should consider that the difference in steric bulk between the n-butyl and tert-butyl groups may influence catalyst activity, selectivity, and stability. The provided information serves as a strong starting point for the investigation and application of this compound in catalysis.
I. Introduction: A Versatile Diamine Ligand in Catalysis
N,N'-disubstituted ethylenediamines are a crucial class of bidentate ligands in coordination chemistry and catalysis. The two nitrogen atoms readily chelate to a metal center, forming a stable five-membered ring. The substituents on the nitrogen atoms play a critical role in tuning the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic performance.
While N,N'-di-tert-butylethylenediamine is widely recognized for its high steric hindrance, which can enhance selectivity in various catalytic processes, this compound offers a less bulky, more flexible coordination environment.[1] This subtle difference may offer unique advantages in certain catalytic transformations. Potential applications, extrapolated from its more studied analogue, lie in areas such as oxidative coupling and asymmetric synthesis.[2]
II. Application: Copper-Catalyzed Oxidative Coupling of Phenols
One of the most significant applications of N,N'-di-tert-butylethylenediamine is as a ligand in copper-catalyzed aerobic oxidative coupling of phenols. These reactions are fundamental for the synthesis of biphenols, which are key structural motifs in many natural products, polymers, and chiral ligands. The use of a copper catalyst bearing a diamine ligand allows for selective ortho-ortho coupling of phenolic substrates.[2]
A key catalytic species in this transformation is a hydroxo-bridged dicopper(II) complex, --INVALID-LINK--.[2] The diamine ligand stabilizes the copper centers and modulates their reactivity to favor the desired coupling pathway.
Quantitative Data Summary
The following table summarizes the catalytic performance of the analogous N,N'-di-tert-butylethylenediamine-copper complex in the oxidative coupling of various phenol derivatives.[2]
| Entry | Phenol Substrate | Product | Yield (%)[2] |
| 1 | 2,4-Di-tert-butylphenol | 3,3',5,5'-Tetra-tert-butyl-2,2'-biphenol | 85 |
| 2 | 2,6-Dimethylphenol | 3,3',5,5'-Tetramethyl-4,4'-diphenoquinone | 89 |
| 3 | Estrone | Symmetrical Biphenol Derivative | 33 |
| 4 | Tyrosine Derivative | 3,3'-Diaryl-dityrosine | 55 |
III. Experimental Protocols
Protocol 1: Synthesis of the Copper(II)-Diamine Pre-catalyst
This protocol describes a general method for the synthesis of a copper(II)-diamine complex, which can serve as a precursor to the active catalyst.
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
N,N'-di-tert-butylethylenediamine (DBED)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve Copper(II) trifluoromethanesulfonate (1.0 eq) in anhydrous acetonitrile in a Schlenk flask.
-
In a separate Schlenk flask, dissolve N,N'-di-tert-butylethylenediamine (1.0 eq) in anhydrous acetonitrile.
-
Slowly add the ligand solution to the stirring solution of the copper salt at room temperature.
-
A color change should be observed upon addition of the ligand.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Reduce the volume of the solvent under vacuum.
-
Add anhydrous diethyl ether to precipitate the copper-diamine complex.
-
Isolate the solid product by filtration under inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.
-
Characterize the complex using appropriate analytical techniques (e.g., FT-IR, elemental analysis).
Protocol 2: General Procedure for the Oxidative Coupling of Phenols
This protocol outlines a general procedure for the aerobic oxidative coupling of a phenol substrate using the prepared copper-diamine catalyst.[2]
Materials:
-
Copper(II)-diamine pre-catalyst (e.g., 5 mol%)
-
Phenol substrate (1.0 eq)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as solvent
-
Air (as the oxidant)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the phenol substrate and the copper-diamine pre-catalyst.
-
Add HFIP to dissolve the reactants (concentration typically 0.1 M).
-
The flask is left open to the air to allow for the ingress of oxygen as the oxidant.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired biphenol.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the catalyst preparation and its application in the oxidative coupling reaction.
Caption: Workflow for the synthesis of the copper-diamine pre-catalyst.
Caption: Experimental workflow for the catalytic oxidative coupling of phenols.
V. Potential Application in Asymmetric Catalysis
Chiral N,N'-disubstituted ethylenediamines are cornerstone ligands in asymmetric catalysis, particularly in the hydrogenation and transfer hydrogenation of prochiral ketones and imines. When complexed with metals like ruthenium, rhodium, or iridium, these ligands create a chiral environment that directs the stereochemical outcome of the reaction, leading to the formation of enantiomerically enriched alcohols and amines. These products are highly valuable intermediates in the pharmaceutical industry.
Researchers interested in exploring this compound in asymmetric catalysis can adapt established protocols for similar diamine ligands, paying close attention to the impact of the n-butyl groups on catalyst performance.
Caption: Conceptual relationship for the application of this compound in asymmetric catalysis.
References
Application Notes: N,N'-dialkylethylenediamines in Organic Synthesis
Introduction
N,N'-disubstituted ethylenediamines are a significant class of bidentate ligands in organic synthesis, primarily utilized in transition metal catalysis. The nature of the N-alkyl substituents profoundly influences the steric and electronic properties of the metal complex, thereby directing the reactivity and selectivity of the catalyzed transformation. While specific, detailed protocols for N,N-di-n-butylethylenediamine are not extensively documented in peer-reviewed literature for specific named reactions, its close structural analog, N,N'-di-tert-butylethylenediamine (DBED) , serves as an excellent case study for the application of sterically hindered diamine ligands. These ligands are instrumental in creating a well-defined coordination sphere around a metal center, which is crucial for achieving high selectivity in catalytic processes.[1][2]
This document provides a detailed protocol for the use of N,N'-di-tert-butylethylenediamine (DBED) as a ligand in the copper-catalyzed aerobic oxidative coupling of phenols. This reaction is a powerful tool for the synthesis of 2,2'-biphenols, which are valuable structural motifs in coordination chemistry, asymmetric catalysis, and materials science.[1]
Application: Copper-Catalyzed Aerobic Oxidative Coupling of Phenols
N,N'-di-tert-butylethylenediamine (DBED) is employed as a ligand in a copper-catalyzed system for the highly selective ortho-ortho oxidative coupling of various phenol derivatives. The reaction proceeds under an air atmosphere at room temperature, utilizing a hydroxo multicopper(II) cluster formed in situ. The steric bulk of the tert-butyl groups on the DBED ligand is crucial for directing the regioselectivity of the coupling, favoring the formation of the 2,2'-biphenol product over other isomers.[1][2]
The general transformation is depicted below:
Caption: General scheme for the Cu/DBED-catalyzed aerobic oxidative coupling of phenols.
Quantitative Data Summary
The following table summarizes the results for the oxidative coupling of various phenol substrates using a copper catalyst system with N,N'-di-tert-butylethylenediamine (DBED) as the ligand. The data is adapted from a study by the Pappo group.[1]
| Phenol Substrate | Catalyst System | Time (h) | Yield (%) |
| 2,4-Di-tert-butylphenol | --INVALID-LINK-- | 72 | 89 |
| 2,4,6-Trimethylphenol | --INVALID-LINK-- | 72 | 85 |
| 2-tert-Butylphenol | --INVALID-LINK-- | 72 | 70 |
| 4-Methylphenol (p-cresol) | --INVALID-LINK-- | 72 | 65 |
General Conditions: Phenol (1 equiv), Catalyst (0.4 equiv for n=2), HFIP (0.1 M), room temperature, open flask (air).[1]
Detailed Experimental Protocol
This protocol describes a general procedure for the copper-catalyzed aerobic oxidative coupling of 2,4-di-tert-butylphenol, adapted from the literature.[1]
Materials and Equipment
-
2,4-Di-tert-butylphenol
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf)₂·C₇H₈
-
N,N'-di-tert-butylethylenediamine (DBED)
-
1,1,1,3,3,3-Hexafluoroisopropan-2-ol (HFIP), anhydrous
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow
Caption: Workflow for the Cu/DBED-catalyzed oxidative coupling of phenols.
Step-by-Step Procedure
-
Catalyst Formation:
-
To a 20 mL vial equipped with a magnetic stir bar, add (CuOTf)₂·C₇H₈ (0.4 equivalents relative to the phenol substrate).
-
Add N,N'-di-tert-butylethylenediamine (DBED) (0.8 equivalents).
-
Add anhydrous 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) to achieve a final substrate concentration of 0.1 M.
-
Stir the mixture in the vial, open to the air, for approximately 10-15 minutes. The solution should change color, indicating the formation of the active hydroxo multicopper(II) cluster.
-
-
Oxidative Coupling Reaction:
-
To the prepared catalyst solution, add 2,4-di-tert-butylphenol (1.0 equivalent).
-
Continue stirring the reaction mixture vigorously at room temperature. The vial should remain open to the air to ensure a sufficient supply of oxygen.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically allowed to proceed for 72 hours.[1]
-
-
Workup and Purification:
-
Upon completion, concentrate the reaction mixture directly onto silica gel using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the specific product but is typically a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired 2,2'-biphenol product and concentrate under reduced pressure to yield the purified product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
References
Application Notes and Protocols for N,N-di-n-Butylethylenediamine as a Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N,N-di-n-Butylethylenediamine as a potential chelating agent. Due to the limited availability of specific research on this particular isomer, this document focuses on its synthesis, general chelating properties based on related compounds, and provides detailed protocols for its application in forming and characterizing metal complexes.
Introduction
This compound is a diamine ligand with two nitrogen donor atoms, making it a bidentate chelating agent capable of forming stable complexes with various metal ions.[1] Chelating agents are crucial in numerous applications, including agriculture for micronutrient delivery, water treatment for heavy metal removal, and in the pharmaceutical industry as stabilizers or active ingredients.[2][3] The n-butyl groups on one of the nitrogen atoms introduce steric hindrance and lipophilicity, which can influence the stability, selectivity, and solubility of its metal complexes compared to unsubstituted ethylenediamine.
While its isomer, N,N'-di-tert-butylethylenediamine, has been more extensively studied as a ligand in catalysis and as a pharmaceutical intermediate, this compound presents an opportunity for researchers to explore novel metal complexes with unique properties.[4][5]
Data Presentation
Currently, there is a scarcity of published quantitative data on the stability constants of metal complexes with this compound. However, one study has reported the synthesis and qualitative biological activity of its complexes with several transition metals.
Table 1: Synthesized Metal Complexes of this compound and their α-Glucosidase Inhibition Activity
| Metal Ion | Complex Formula (General) | α-Glucosidase Inhibition Activity (IC50) |
| Co(II) | [Co(this compound)₃]²⁺ | Not explicitly stated, but active |
| Cu(II) | [Cu(this compound)₃]²⁺ | Highest activity (IC50 = 1.018 mg/ml) |
| Ni(II) | [Ni(this compound)₃]²⁺ | Lowest activity (IC50 = 3.409 mg/ml) |
| Zn(II) | [Zn(this compound)₃]²⁺ | Not explicitly stated, but active |
| Source: Adapted from a study on α-glucosidase inhibitors. The exact counter-ions and detailed structural characterization were not fully provided in the abstract.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from dibutylamine.[7]
Materials:
-
Dibutylamine
-
2-chloroethylamine hydrochloride
-
Sodium methoxide
-
Methanol
-
Saturated sodium hydroxide solution
-
Autoclave
-
Distillation apparatus
Procedure:
-
In a high-pressure autoclave, combine dibutylamine and 2-chloroethylamine hydrochloride.
-
Add a solution of sodium methoxide in methanol.
-
Seal the autoclave and heat to 150-180 °C for 24 hours.
-
After the reaction, cool the autoclave to room temperature and cautiously vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel.
-
Add a saturated solution of sodium hydroxide to basify the mixture.
-
Separate the organic layer.
-
Purify the crude product by fractional distillation to obtain this compound.
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Protocol 2: General Synthesis of Metal Complexes with this compound
This protocol outlines a general procedure for the synthesis of transition metal complexes.[6]
Materials:
-
This compound
-
Metal salts (e.g., CoCl₂, CuSO₄, Ni(NO₃)₂, ZnCl₂)
-
Ethanol or other suitable solvent
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the metal salt in a minimal amount of ethanol with gentle heating and stirring.
-
In a separate flask, dissolve this compound in ethanol.
-
Slowly add the ligand solution to the metal salt solution with continuous stirring. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2, 1:3) to obtain different coordination complexes.
-
Stir the reaction mixture at room temperature for several hours or until a precipitate forms. The reaction time and temperature may need to be optimized for specific complexes.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator or under vacuum.
-
Characterize the synthesized complex using techniques such as IR spectroscopy, UV-Vis spectroscopy, and elemental analysis.
Diagram 2: General Workflow for Metal Complex Synthesis and Characterization
References
- 1. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications_Chemicalbook [chemicalbook.com]
- 2. Ethylene Diamine Chelating Agents and Their Applications in Various Industries [thinkdochemicals.com]
- 3. Ethylene diamine functions as a chelating agent. [thinkdochemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. N,N'-Di-tert-butylethylenediamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Analytical Characterization of N,N-di-n-Butylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for the analytical characterization of N,N-di-n-butylethylenediamine, a key organic intermediate. The following sections outline the application of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the identification, purity assessment, and structural elucidation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, GC-MS serves as an excellent method for determining purity and confirming its molecular weight.
Application Note
This protocol details the analysis of this compound using a standard capillary GC-MS system. The method is suitable for routine quality control and for the identification of potential impurities. Given the amine functional groups, derivatization is often recommended to improve peak shape and thermal stability, though direct injection is also feasible. This protocol will focus on the direct analysis.
Experimental Protocol
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
From the stock solution, prepare a working solution of approximately 100 µg/mL in the same solvent.
-
If an internal standard is used for quantification, add it to the working solution at a known concentration.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector: Split/splitless inlet.
-
Autosampler: For automated injection.
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire data in full scan mode to identify all eluted compounds.
-
The mass spectrum of the main peak should be compared to a reference spectrum or interpreted to confirm the molecular ion and fragmentation pattern of this compound.
-
Purity can be estimated by the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Data Summary
| Parameter | Value |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial 60 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Solvent Delay | 3 min |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.
Application Note
This section provides a standard protocol for acquiring ¹H and ¹³C NMR spectra of this compound. The resulting spectra can be used to confirm the molecular structure by analyzing chemical shifts, signal integrations, and coupling patterns.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
2. NMR Spectrometer and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: Broadband observe (BBO) probe.
3. Data Acquisition and Processing:
-
Acquire the ¹H and ¹³C NMR spectra.
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and multiplicities to assign the signals to the respective protons and carbons in the molecule.
Quantitative Data Summary
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Angle | 30° | 30° |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay | 1-5 s | 2-5 s |
| Number of Scans | 16-64 | 1024 or more |
| Spectral Width | 0-15 ppm | 0-220 ppm |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Application Note
This protocol describes the analysis of this compound using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples. The resulting spectrum will show characteristic absorption bands for the N-H and C-N bonds, confirming the presence of the amine functional groups.
Experimental Protocol
1. Sample Preparation:
-
This compound is a liquid at room temperature and can be analyzed neat.
-
Ensure the ATR crystal is clean before use by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
2. FTIR Spectrometer and Parameters:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Accessory: ATR accessory with a diamond or zinc selenide crystal.
3. Data Acquisition and Analysis:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of this compound directly onto the center of the ATR crystal.
-
Acquire the sample spectrum.
-
The spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Quantitative Data Summary
| Parameter | Value |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 |
| Apodization | Happ-Genzel |
| Detector | DTGS |
Visualizations
Caption: Overall analytical workflow for the characterization of this compound.
Caption: Logical decision tree for selecting the appropriate analytical method.
Application Notes and Protocols: Synthesis of N,N-di-n-butyl-N'-(2-aminoethyl)ethane-1,2-diamine via Alkylation of N,N-di-n-Butylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of N,N-di-n-butyl-N'-(2-aminoethyl)ethane-1,2-diamine through the N-alkylation of N,N-di-n-butylethylenediamine with 2-chloroethylamine hydrochloride. This reaction is a key step in the synthesis of more complex polyamines, which are valuable building blocks in medicinal chemistry and materials science. Polyamines and their derivatives are investigated for their potential as chelating agents, ligands in catalysis, and as scaffolds for the development of novel therapeutic agents.
Reaction Overview
The core reaction involves the nucleophilic attack of the primary amine group of this compound on the electrophilic carbon of 2-chloroethylamine. The use of 2-chloroethylamine hydrochloride necessitates the presence of a base to neutralize the hydrochloride salt and deprotonate the primary amine of the starting material, thereby increasing its nucleophilicity.
Reaction Scheme:
(CH₃CH₂CH₂CH₂)₂N-CH₂CH₂-NH₂ + Cl-CH₂CH₂-NH₂·HCl + Base → (CH₃CH₂CH₂CH₂)₂N-CH₂CH₂-NH-CH₂CH₂-NH₂ + Base·HCl + Cl⁻
Applications and Significance
The resulting product, N,N-di-n-butyl-N'-(2-aminoethyl)ethane-1,2-diamine, is an unsymmetrical triamine with potential applications in:
-
Drug Development: As a scaffold for the synthesis of novel pharmaceutical compounds. The polyamine structure is a common motif in biologically active molecules.
-
Chelation Therapy: The multiple nitrogen atoms can coordinate with metal ions, suggesting potential use as a chelating agent.
-
Catalysis: As a ligand for transition metal catalysts in various organic transformations.
-
Materials Science: As a building block for polymers and other advanced materials.
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol is adapted from a patented method for the preparation of the starting material.[1]
Materials:
-
Di-n-butylamine
-
2-chloroethylamine hydrochloride
-
Sodium methoxide
-
Methanol
-
Sodium hydroxide solution
Equipment:
-
Autoclave
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In an autoclave, combine di-n-butylamine and 2-chloroethylamine hydrochloride in a molar ratio of 4-6:1.
-
Addition of Base: Add a methanol solution of sodium methoxide. The molar ratio of sodium methoxide to 2-chloroethylamine hydrochloride should be between 0.5-2:1.
-
Reaction Conditions: Heat the autoclave to a temperature of 100-200°C. The reaction is carried out under a pressure of 0.5-1.0 MPa for a duration of 2-9 hours.
-
Work-up: After the reaction is complete, cool the reaction mixture to room temperature.
-
pH Adjustment: Add a sodium hydroxide solution to the reaction mixture to adjust the pH to 12-13.
-
Purification: Separate the organic layer and purify by distillation to obtain this compound.
Quantitative Data for Starting Material Synthesis:
| Parameter | Value | Reference |
| Molar Ratio (Di-n-butylamine : 2-chloroethylamine HCl) | 4-6 : 1 | [1] |
| Molar Ratio (Sodium methoxide : 2-chloroethylamine HCl) | 0.5-2 : 1 | [1] |
| Reaction Temperature | 100-200 °C | [1] |
| Reaction Pressure | 0.5-1.0 MPa | [1] |
| Reaction Time | 2-9 hours | [1] |
Protocol 2: Synthesis of N,N-di-n-butyl-N'-(2-aminoethyl)ethane-1,2-diamine
This is a generalized protocol for the N-alkylation of a diamine with an alkyl halide hydrochloride, based on established chemical principles. Optimization may be required for specific applications.
Materials:
-
This compound
-
2-Chloroethylamine hydrochloride
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen solvent (acetonitrile or DMF, approximately 5-10 mL per gram of diamine).
-
Addition of Base and Alkylating Agent: Add potassium carbonate (2.5-3.0 eq) or triethylamine (2.5-3.0 eq) to the mixture. Follow with the addition of 2-chloroethylamine hydrochloride (1.0-1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (for acetonitrile, ~82°C; for DMF, a temperature of 80-100°C is recommended). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is anticipated to run for 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal (if DMF is used): If DMF was used as the solvent, it is recommended to remove it under reduced pressure.
-
Extraction: Dilute the residue with water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with 1 M NaOH solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure N,N-di-n-butyl-N'-(2-aminoethyl)ethane-1,2-diamine.
Proposed Quantitative Data for Alkylation Reaction:
| Parameter | Proposed Value | Notes |
| Molar Ratio (Diamine : Chloroethylamine HCl : Base) | 1 : 1.0-1.2 : 2.5-3.0 | A slight excess of the alkylating agent can drive the reaction to completion. Sufficient base is crucial. |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents are generally effective for Sₙ2 reactions. |
| Temperature | Reflux (MeCN) or 80-100 °C (DMF) | Higher temperatures are often required to overcome the activation energy of the reaction. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored. |
| Expected Yield | 60-80% | This is an estimated yield and will depend on reaction optimization and purification. |
Visualizations
Caption: Experimental workflow for the synthesis of N,N-di-n-butyl-N'-(2-aminoethyl)ethane-1,2-diamine.
Caption: Logical relationship of the synthesized polyamine to potential applications in drug development.
References
Troubleshooting & Optimization
Optimizing N,N-di-n-Butylethylenediamine Synthesis: A Technical Support Guide
Shanghai, China - For researchers, scientists, and professionals in drug development, optimizing the synthesis of N,N-di-n-Butylethylenediamine is crucial for ensuring high purity and yield in their experimental workflows. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely reported and efficient method is the alkylation of di-n-butylamine with 2-chloroethylamine hydrochloride in the presence of a base.[1] This method offers a good yield and utilizes readily available starting materials.
Q2: What are the main side reactions that can lower the yield of this compound?
A2: The primary side reaction of concern is over-alkylation. The product, this compound, still possesses a reactive primary amine group that can react with another molecule of 2-chloroethylamine, leading to the formation of N,N,N'-tri-n-butylethylenediamine. Another potential side reaction is the elimination of HCl from 2-chloroethylamine to form vinylamine, which can then polymerize or participate in other undesired reactions.
Q3: How can I minimize the formation of the over-alkylation byproduct?
A3: Using a significant excess of the starting amine, di-n-butylamine, can help to statistically favor the reaction of 2-chloroethylamine with the starting amine rather than the product. The molar ratio of di-n-butylamine to 2-chloroethylamine hydrochloride is a critical parameter to optimize.[1]
Q4: What is the role of the base in this synthesis, and which one should I choose?
A4: The base is crucial for neutralizing the hydrochloric acid that is present in the 2-chloroethylamine hydrochloride starting material and the HCl generated during the reaction. Sodium methoxide is an effective base for this purpose.[1] The choice of base and its stoichiometry can significantly impact the reaction rate and the formation of byproducts.
Q5: How can I purify the final product?
A5: Fractional distillation is the most common method for purifying this compound. After the reaction, the mixture is typically basified to a high pH, and the organic layer is separated and then distilled to isolate the pure product.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. | Increase the reaction time or temperature within the recommended range. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. |
| Suboptimal Molar Ratio: An insufficient excess of di-n-butylamine can lead to a lower conversion of 2-chloroethylamine hydrochloride. | Increase the molar ratio of di-n-butylamine to 2-chloroethylamine hydrochloride. Ratios of 4:1 to 6:1 have been reported to be effective.[1] | |
| Inefficient Base: The base may not be strong enough or used in an insufficient amount to neutralize the HCl, leading to the protonation and deactivation of the amine nucleophile. | Ensure at least one equivalent of a strong base like sodium methoxide is used relative to the 2-chloroethylamine hydrochloride.[1] | |
| Presence of Over-Alkylation Impurity (N,N,N'-tri-n-butylethylenediamine) | High Reaction Temperature or Prolonged Reaction Time: These conditions can favor the secondary reaction of the product with the alkylating agent. | Optimize the reaction temperature and time. A temperature of around 150°C for 5 hours has been shown to provide a good yield.[1] |
| Insufficient Excess of Di-n-butylamine: A lower excess of the starting amine increases the probability of the product reacting with the remaining 2-chloroethylamine. | Use a higher molar excess of di-n-butylamine. | |
| Reaction Mixture is Dark in Color | Decomposition of Reagents or Products: High temperatures can lead to the decomposition of the starting materials or the product. | Ensure the reaction temperature is carefully controlled and does not exceed the recommended range. |
| Impure Starting Materials: Impurities in the di-n-butylamine or 2-chloroethylamine hydrochloride can lead to side reactions and discoloration. | Use high-purity starting materials. | |
| Difficulty in Product Isolation | Incomplete Neutralization: If the reaction mixture is not sufficiently basic before extraction, the product may remain as a salt in the aqueous layer. | Ensure the pH of the reaction mixture is adjusted to 12-13 with a strong base like sodium hydroxide before separating the organic layer.[1] |
| Inefficient Distillation: Poor separation during distillation can lead to a product contaminated with starting materials or byproducts. | Use a fractional distillation column with sufficient theoretical plates and carefully control the distillation rate and temperature. |
Data Presentation
Table 1: Comparison of Reported Synthesis Methods for this compound
| Starting Materials | Catalyst/Base | Reaction Conditions | Yield | Reference |
| Di-n-butylamine, 2-chloroethylamine hydrochloride | Sodium methoxide | 150°C, 5 hours, 0.8 MPa | 74.7% | CN103012157A[1] |
| Di-n-butylamine, 2-ethyl-2-oxazoline | Zinc acetate | 180°C, 24 hours, followed by acid hydrolysis | 46% | The Journal of Organic Chemistry, 1984, 49(25): 4889-4893 |
| Di-n-butylamine, Ethyleneimine | - | 90-95°C, 16 hours | 23% | US Patent 2,318,729 |
Table 2: Influence of Reactant Molar Ratio on Yield (Based on CN103012157A)
| Molar Ratio (Di-n-butylamine : 2-chloroethylamine hydrochloride) | Reported Yield Range |
| 4:1 - 6:1 | Up to 74.7% |
Experimental Protocols
Optimized Synthesis of this compound via Alkylation
This protocol is adapted from the high-yield method described in patent CN103012157A.[1]
Materials:
-
Di-n-butylamine
-
2-chloroethylamine hydrochloride
-
Sodium methoxide solution in methanol (30% w/v)
-
Saturated sodium hydroxide solution
-
Anhydrous sodium sulfate
Equipment:
-
High-pressure reactor (autoclave)
-
Heating and stirring module
-
Separatory funnel
-
Fractional distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a high-pressure reactor, combine di-n-butylamine and 2-chloroethylamine hydrochloride in a molar ratio of 5:1.
-
Addition of Base: Add one molar equivalent of a 30% sodium methoxide solution in methanol relative to the 2-chloroethylamine hydrochloride.
-
Reaction: Seal the reactor and heat the mixture to 150°C with stirring. Maintain the reaction pressure at approximately 0.8 MPa for 5 hours.
-
Work-up: After cooling the reactor to room temperature, transfer the reaction mixture to a separatory funnel. Add a saturated solution of sodium hydroxide to adjust the pH to 12-13.
-
Extraction: Separate the upper organic layer. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Purify the crude product by fractional distillation, collecting the fraction that boils at the appropriate temperature for this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low synthesis yield.
References
Technical Support Center: Synthesis of N,N-di-n-Butylethylenediamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-di-n-Butylethylenediamine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Issue ID | Question | Possible Causes & Solutions |
| DBED-S01 | Low Yield of this compound | Problem: The final yield of the desired product is significantly lower than expected. Possible Causes: * Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry. * Over-alkylation: A significant portion of the starting materials or the desired product may have reacted further to form more substituted byproducts, such as N,N,N'-tri-n-butylethylenediamine. This is a common issue in amine alkylations as the product amine can be more nucleophilic than the starting amine.[1][2] * Side Reactions with Solvent: If using a reactive solvent, it may be participating in side reactions. * Loss during Workup/Purification: The product may be lost during extraction or distillation steps. This compound is soluble in water to some extent, which can lead to losses in aqueous workups. Solutions: * Optimize Reaction Conditions: * Time & Temperature: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Adjust the temperature as per the protocol; some methods require heating in an autoclave to proceed efficiently.[3] * Stoichiometry: In substitution reactions (e.g., using di-n-butylamine and 2-chloroethylamine), using a large excess of the starting amine (di-n-butylamine) can help minimize over-alkylation of the product.[3] In reductive amination, precise control over the stoichiometry of the amine, aldehyde, and reducing agent is crucial.[4][5] * Control Over-alkylation: To limit the formation of N,N,N'-tri-n-butylethylenediamine, consider using a less reactive alkylating agent or protecting the secondary amine of ethylenediamine before reacting it with the butylating agent, followed by deprotection. * Purification: Ensure the pH is appropriately adjusted (typically basic, pH 12-13) before extraction to minimize the product's solubility in the aqueous phase.[3] Fractional distillation should be performed carefully to separate the product from starting materials and higher boiling point byproducts. |
| DBED-S02 | Presence of Significant Impurities in the Final Product | Problem: GC-MS or NMR analysis shows the presence of unexpected peaks alongside the product peak. Possible Causes: * Over-alkylation Byproducts: The most common impurity is likely N,N,N'-tri-n-butylethylenediamine or even tetra-butylated species.[1] * Unreacted Starting Materials: Dibutylamine, ethylenediamine, or butyraldehyde (depending on the route) may be present. * Imine Intermediate: In reductive amination routes, the imine intermediate may not have been fully reduced.[4] * Byproducts from Side Reactions: Depending on the reagents, other side reactions can occur. For instance, using butyraldehyde can lead to self-condensation products. Solutions: * Characterize Impurities: Use GC-MS to identify the mass of the impurities, which can help in deducing their structure (e.g., a mass corresponding to the addition of another butyl group). * Optimize Reaction: * To reduce over-alkylation, adjust the molar ratios of the reactants as described in DBED-S01. * For reductive amination, ensure the reducing agent is added in appropriate excess and that the reaction is allowed to proceed to completion. Using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can be beneficial as it preferentially reduces the imine.[5][6] * Improve Purification: * Perform careful fractional distillation under reduced pressure to separate the desired product from lower and higher boiling point impurities. * Consider column chromatography for small-scale purification if distillation is ineffective. |
| DBED-S03 | Reductive Amination Reaction is Stagnant or Incomplete | Problem: When synthesizing via reductive amination of ethylenediamine with butyraldehyde, the reaction fails to proceed or stops after the formation of the imine intermediate. Possible Causes: * Inefficient Imine Formation: The formation of the imine is an equilibrium-driven process and is often favored under slightly acidic conditions or with the removal of water.[4] * Inactive Reducing Agent: The reducing agent (e.g., NaBH₄, NaBH₃CN, NaBH(OAc)₃) may have degraded due to improper storage or handling. * Incorrect pH: The pH of the reaction is critical. For many reducing agents, acidic conditions can cause decomposition, while strongly basic conditions can inhibit imine formation. The optimal pH is typically between 4 and 6 for imine formation followed by reduction.[5] Solutions: * Promote Imine Formation: Add a dehydrating agent (like molecular sieves) or use a Dean-Stark apparatus to remove water and drive the equilibrium towards the imine. A catalytic amount of a mild acid (like acetic acid) can also facilitate this step. * Verify Reducing Agent: Use a fresh batch of the reducing agent. Sodium triacetoxyborohydride is often preferred as it is less sensitive to pH and moisture than other borohydrides.[5] * One-Pot vs. Two-Step: Consider a two-step process where the imine is formed first, followed by the addition of the reducing agent. This allows for optimization of each step independently. However, one-pot procedures are generally more efficient if conditions are well-controlled.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common routes include:
-
Alkylation of Di-n-butylamine: Reaction of di-n-butylamine with a 2-haloethylamine, such as 2-chloroethylamine hydrochloride, in the presence of a base. This is a direct and often high-yield method.[3]
-
Reductive Amination: Reaction of ethylenediamine with butyraldehyde in the presence of a reducing agent. This method is prone to over-alkylation, leading to mixtures of products.
-
Ring Opening of Aziridine (Ethyleneimine): Reaction of di-n-butylamine with aziridine. This method can be effective but involves handling the highly toxic and reactive aziridine.
-
Ring Opening of 2-Oxazolines: A multi-step process involving the reaction of di-n-butylamine with a 2-substituted-2-oxazoline, followed by hydrolysis.[7]
Q2: How can I minimize the formation of the N,N,N'-tri-n-butylethylenediamine byproduct?
A2: Over-alkylation is a common challenge.[1] To minimize the tri-substituted byproduct:
-
Use a large molar excess of the starting amine that is being di-butylated (e.g., ethylenediamine if using a butylating agent) or the di-butylated amine (e.g., di-n-butylamine if using an ethylamine derivative).[3]
-
Maintain a lower reaction temperature to reduce the rate of the subsequent alkylation reaction.
-
Slowly add the alkylating agent to the reaction mixture to maintain its low concentration, which disfavors further reaction with the product.
Q3: What is the best method for purifying crude this compound?
A3: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound on a laboratory or industrial scale. This separates the product from unreacted starting materials and higher-boiling byproducts like the tri-butylated derivative. The boiling point of this compound is approximately 109-114 °C at reduced pressure.[3]
Q4: Is this compound air-sensitive?
A4: While not specified for the N,N-di-n-butyl derivative in the search results, similar diamines can be sensitive to air and moisture. It is good practice to handle it under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container in a dry place to prevent degradation.[8]
Detailed Experimental Protocols
Protocol 1: Synthesis from Di-n-butylamine and 2-Chloroethylamine Hydrochloride[3]
This protocol is adapted from a patented procedure and is characterized by its simple process and high yield.
Materials:
-
Di-n-butylamine
-
2-Chloroethylamine hydrochloride
-
Sodium methoxide in methanol (30% w/w)
-
Saturated sodium hydroxide solution
-
Autoclave reactor
Procedure:
-
Charge the autoclave reactor with di-n-butylamine (0.5 mol), 2-chloroethylamine hydrochloride (0.1 mol), and a 30% solution of sodium methoxide in methanol (containing 0.1 mol of sodium methoxide).
-
Seal the autoclave and heat the mixture to 150 °C. The pressure will rise to approximately 0.8 MPa.
-
Maintain these conditions with stirring for 5 hours.
-
After the reaction is complete, cool the reactor to room temperature and vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel and add a saturated aqueous solution of sodium hydroxide to adjust the pH to 12.
-
Separate the upper organic layer.
-
Purify the organic layer by fractional distillation, collecting the fraction at 109–114 °C under reduced pressure to obtain pure this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic methods for this compound.
Table 1: Synthesis via Alkylation of Di-n-butylamine
| Reactants | Molar Ratio (Dibutylamine:2-Chloroethylamine HCl) | Temperature (°C) | Time (h) | Pressure (MPa) | Yield (%) | Reference |
| Di-n-butylamine, 2-Chloroethylamine HCl, Sodium Methoxide | 5:1 | 150 | 5 | 0.8 | 74.7 | [3] |
Table 2: Synthesis via Ring Opening of 2-Oxazoline
| Step | Reactants & Conditions | Yield (%) | Reference |
| 1 | Dibutylamine, 2-Ethyl-2-oxazoline, Zn(OAc)₂ catalyst, 180 °C, 24 h | 64 | [7] |
| 2 | Product from Step 1, conc. HCl, H₂O, Heating | 73 | [7] |
| Overall | ~46 | [7] |
Reaction Pathway Visualization
The following diagram illustrates the primary synthesis route via reductive amination and the potential for over-alkylation, a common side reaction.
Caption: Reductive amination pathway for synthesizing this compound and the common over-alkylation side reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN103012157A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. labproinc.com [labproinc.com]
Technical Support Center: Purification of N,N-di-n-Butylethylenediamine by Distillation
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of N,N-di-n-Butylethylenediamine by distillation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process.
Physical and Chemical Properties
A clear understanding of the physical properties of this compound is crucial for a successful distillation.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₄N₂ | [1] |
| Molecular Weight | 172.31 g/mol | [1] |
| Boiling Point | 109-114 °C at 20 mmHg | [2] |
| Appearance | Clear liquid | |
| Density | 0.82 g/cm³ |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: Such as di-n-butylamine and 2-chloroethylamine hydrochloride.[2]
-
Solvents: Residual solvents used during the synthesis, like methanol.[2]
-
Byproducts: Products from side reactions that may have occurred during the synthesis.
-
Water: Amines can be hygroscopic, so water may be present.
Q2: Why is vacuum distillation the recommended method for purifying this compound?
A2: this compound is a high-boiling liquid. Attempting to distill it at atmospheric pressure would require very high temperatures, which could lead to thermal decomposition of the compound. Vacuum distillation lowers the boiling point, allowing for purification at a lower, safer temperature, thus minimizing the risk of degradation.
Q3: My purified this compound is discolored (yellow to brown). What is the likely cause?
A3: Discoloration is often an indication of thermal decomposition or oxidation. This can occur if the distillation temperature is too high or if the compound is exposed to air for prolonged periods, especially at elevated temperatures. It is crucial to maintain a good vacuum and an inert atmosphere (e.g., nitrogen or argon) during distillation and storage.
Q4: Can I use boiling chips for vacuum distillation of this compound?
A4: It is strongly recommended to use a magnetic stir bar for smooth boiling during vacuum distillation.[3] Boiling chips are often not effective under reduced pressure as the trapped air within them is quickly removed, rendering them inactive.[3] Vigorous stirring of the distillation pot is essential to prevent bumping.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the distillation of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Difficulty achieving or maintaining a stable vacuum | - Leaks in the distillation apparatus (improperly sealed joints).- Inefficient vacuum pump.- Inadequate cold trap. | - Ensure all glass joints are properly greased and securely clamped. Check all tubing connections for cracks or loose fittings.- Verify the performance of your vacuum pump. Change the pump oil if necessary.- Ensure your cold trap is filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen) to prevent volatile substances from entering the pump. |
| Bumping or unstable boiling | - Lack of a stir bar or inefficient stirring.- Heating the distillation flask too rapidly. | - Always use a magnetic stir bar and ensure it is stirring vigorously and consistently.- Heat the distillation flask gradually and evenly. Use a heating mantle with a stirrer for better temperature control. |
| Product is not distilling over, even at the expected temperature and pressure | - Inaccurate pressure reading (manometer is faulty or not positioned correctly).- The actual boiling point is higher due to residual pressure.- Inefficient heat transfer to the liquid. | - Calibrate or check your manometer. Ensure it is placed correctly in the system to get an accurate reading of the pressure at the distillation head.- Improve the vacuum if possible. If not, slowly and carefully increase the heating mantle temperature.- Ensure the heating mantle is in good contact with the distillation flask. Insulating the distillation flask and head with glass wool or aluminum foil can help minimize heat loss. |
| Poor separation of product from impurities | - Distillation rate is too fast.- Inefficient fractionating column. | - Slow down the distillation rate by reducing the heating mantle temperature. This allows for better equilibration between the liquid and vapor phases.- For challenging separations, consider using a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the distillation head to increase the number of theoretical plates. |
| Product decomposition in the distillation pot | - Distillation temperature is too high.- Prolonged heating time. | - Use a higher vacuum to further lower the boiling point.- Plan the distillation to minimize the time the compound is exposed to high temperatures. |
| Foaming | - Presence of surfactants or high molecular weight impurities.- Vigorous boiling. | - Introduce an anti-foaming agent if it does not interfere with the final application.- Reduce the heating rate to control the boiling. |
Experimental Protocol: Vacuum Distillation of this compound
This protocol provides a general procedure for the purification of this compound.
1. Preparation of the Crude Material:
-
Following the synthesis, the reaction mixture is typically worked up by adding a strong base, such as sodium hydroxide, to a pH of 12-13.[2]
-
The organic layer is separated, and the aqueous layer may be extracted with a suitable solvent (e.g., diethyl ether, dichloromethane).
-
The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed under reduced pressure using a rotary evaporator.
2. Distillation Apparatus Setup:
-
Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum adapter. It is highly recommended to use a short-path distillation head for high-boiling liquids.
-
Place a magnetic stir bar in the distillation flask.
-
Lightly grease all ground-glass joints with a suitable vacuum grease to ensure an airtight seal.
-
Connect the vacuum adapter to a cold trap and then to a vacuum pump.
-
Place a manometer in the system to monitor the pressure.
3. Distillation Procedure:
-
Transfer the crude this compound into the distillation flask.
-
Begin stirring the liquid.
-
Slowly and carefully evacuate the system to the desired pressure (e.g., ~20 mmHg).
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities as a forerun fraction.
-
Increase the temperature gradually until the product begins to distill. Collect the main fraction at the expected boiling temperature and pressure (109-114 °C at 20 mmHg).[2]
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure compound.
-
Once the majority of the product has been collected, or if the temperature starts to rise significantly, stop the distillation.
-
Allow the apparatus to cool down to room temperature before venting the system to atmospheric pressure.
Diagrams
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for distillation issues.
References
"N,N-di-n-Butylethylenediamine" stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N,N-di-n-Butylethylenediamine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: As an aliphatic diamine, the primary stability concerns for this compound are oxidation and reaction with atmospheric carbon dioxide. Aliphatic amines can be susceptible to air oxidation over time, which may lead to the formation of colored impurities and degradation products.[1] Reaction with carbon dioxide can form carbamates. While stable under normal, recommended storage conditions, prolonged exposure to air, light, and heat should be avoided to maintain purity.
Q2: How should this compound be properly stored to ensure its stability?
A2: To ensure maximum stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to minimize exposure to air and moisture.[1] It should be kept in a cool, dry, and dark place. Storage in a refrigerator at 2-8°C is recommended for long-term storage.[1]
Q3: What are the potential degradation products of this compound?
Q4: Are there any known incompatibilities with common laboratory reagents?
A4: Yes, this compound is a base and will react exothermically with acids. It is also incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[2] Contact with acid chlorides and anhydrides should also be avoided.
Q5: My this compound has developed a yellow tint. Is it still usable?
A5: A yellow discoloration often indicates oxidation of the amine. While minor discoloration may not significantly affect the outcome of all reactions, it is a sign of impurity. For sensitive applications requiring high purity, it is recommended to purify the material by distillation before use or to use a fresh, unopened bottle. The presence of impurities can be confirmed by analytical techniques such as GC-MS or NMR.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of your this compound using a suitable analytical method like GC-MS or ¹H NMR. Compare the results with the certificate of analysis of a new bottle.
-
Use Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of the reagent.
-
Purify the Reagent: If a fresh bottle is not available, consider purifying the existing stock by distillation under reduced pressure.
-
Inert Atmosphere: Ensure that your reaction is performed under an inert atmosphere (nitrogen or argon) to prevent in-situ degradation, especially if the reaction is heated or runs for an extended period.
-
Issue 2: Appearance of a Precipitate in the this compound Bottle
-
Possible Cause: Formation of carbamates due to reaction with atmospheric carbon dioxide.
-
Troubleshooting Steps:
-
Minimize Air Exposure: Always handle the reagent under an inert atmosphere. Use techniques like a nitrogen-flushed glovebox or Schlenk line for transfers.
-
Proper Sealing: Ensure the bottle is tightly sealed with a secure cap immediately after use. Parafilm can be used for extra protection during long-term storage.
-
Filtration: If a precipitate is present, it may be possible to filter it off under inert conditions before using the liquid. However, this does not remove any soluble impurities.
-
Data Presentation
Since specific quantitative stability data for this compound is not widely published, the following table summarizes the expected stability based on the general properties of aliphatic diamines and information from safety data sheets of similar compounds.
| Stress Condition | Expected Stability | Potential Degradation Products | Recommended Mitigation |
| Air/Oxygen | Moderate to Low | N-oxides, aldehydes, smaller amines, colored impurities | Store under an inert atmosphere (N₂ or Ar). |
| Light | Moderate | Colored impurities due to photo-oxidation | Store in an amber or opaque container in a dark place. |
| Elevated Temperature | Moderate | Increased rate of oxidation; at high temperatures, decomposition to CO, CO₂, NOx[2] | Store in a cool place; avoid unnecessary heating. |
| Acids | Low (Incompatible) | Salt formation (exothermic reaction) | Avoid contact with acids. |
| Strong Oxidizing Agents | Low (Incompatible) | Vigorous, potentially hazardous reactions | Avoid contact with strong oxidizing agents. |
| Moisture/Water | High (Hydrolytically stable) | Generally stable, but moisture can facilitate reaction with CO₂ | Store in a dry environment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Suitable organic solvent (e.g., acetonitrile or methanol)
-
HPLC or GC-MS system
2. Procedure:
-
Acidic Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 N HCl.
-
Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot, neutralize it, and dilute with the mobile phase or a suitable solvent for analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 N NaOH.
-
Follow the same heating and sampling procedure as for acidic hydrolysis.
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in a suitable solvent and add 3% H₂O₂.
-
Keep the solution at room temperature or slightly elevated temperature for a defined period.
-
Withdraw aliquots at specified time points for analysis.
-
-
Thermal Degradation:
-
Place a neat sample of this compound in a controlled-temperature oven (e.g., 80°C) for a defined period.
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At specified time points, dissolve an aliquot in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a photostability chamber to a controlled light source (e.g., UV and visible light).
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Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both samples at specified time points.
-
3. Analysis:
-
Analyze all samples by a stability-indicating method, such as GC-MS or LC-MS, to separate and identify the parent compound and any degradation products.
Protocol 2: Purity Assessment by GC-MS
1. Instrument and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for amines (e.g., a low- to mid-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector.
-
Oven Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 250°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
2. Sample Preparation:
-
Dilute a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).
3. Analysis:
-
Inject the sample into the GC-MS system.
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze other peaks to identify potential impurities or degradation products by comparing their mass spectra to a library (e.g., NIST).
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a forced degradation study.
References
Preventing byproduct formation in "N,N-di-n-Butylethylenediamine" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of N,N-di-n-butylethylenediamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: Alkylation of di-n-butylamine and Reductive Amination.
Route 1: Alkylation of Di-n-butylamine with 2-Chloroethylamine Hydrochloride
This method involves the reaction of di-n-butylamine with 2-chloroethylamine hydrochloride in the presence of a base. While straightforward, controlling selectivity can be challenging.
Common Issues and Solutions in Alkylation Synthesis
-
Question: My final product is contaminated with a significant higher-boiling point impurity. What is it and how can I prevent its formation?
-
Answer: The most probable high-boiling point impurity is N,N,N'-tri-n-butylethylenediamine , which arises from the over-alkylation of the desired product. The primary amine of the newly formed this compound can react with another molecule of 2-chloroethylamine. To minimize this, you should use a molar excess of di-n-butylamine relative to 2-chloroethylamine hydrochloride. A molar ratio of 4:1 to 6:1 of di-n-butylamine to 2-chloroethylamine hydrochloride is recommended to improve yield and reduce over-alkylation.
-
-
Question: My reaction yield is low, and I have a large amount of unreacted di-n-butylamine. What could be the cause?
-
Answer: Low conversion can be due to several factors:
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Insufficient reaction time or temperature: Ensure the reaction is heated to the appropriate temperature (typically 100-200°C) for a sufficient duration (2-9 hours).
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Ineffective base: The base used (e.g., sodium methoxide) must be strong enough and used in sufficient quantity (at least stoichiometric to the 2-chloroethylamine hydrochloride) to neutralize the HCl salt and facilitate the reaction.
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Poor mixing: Ensure adequate stirring, especially in a heterogeneous mixture, to maximize contact between reactants.
-
-
-
Question: How can I effectively remove the N,N,N'-tri-n-butylethylenediamine byproduct?
-
Answer: Due to the difference in boiling points, fractional distillation is an effective method for separating this compound from the higher-boiling N,N,N'-tri-n-butylethylenediamine and any unreacted di-n-butylamine.
-
Table 1: Effect of Reaction Parameters on Byproduct Formation in Alkylation Synthesis
| Parameter | Condition | N,N,N'-tri-n-butylethylenediamine Formation | Unreacted Starting Material | Recommended Action |
| Molar Ratio (di-n-butylamine : 2-chloroethylamine HCl) | 1:1 | High | Low | Increase the molar ratio of di-n-butylamine to 4:1 - 6:1. |
| 4:1 - 6:1 | Low | Medium (recoverable) | Optimal for minimizing over-alkylation. | |
| Reaction Temperature | Too Low (<100°C) | Low | High | Increase temperature to the recommended range (100-200°C). |
| Optimal (100-200°C) | Controlled | Low | Maintain temperature within this range. | |
| Too High (>200°C) | May increase | Low | Avoid excessive temperatures which can lead to other side reactions. | |
| Reaction Time | Too Short (<2 hours) | Low | High | Increase reaction time to 2-9 hours. |
| Optimal (2-9 hours) | Controlled | Low | Monitor reaction progress by GC-MS. |
Diagrams for Alkylation Synthesis
Caption: Synthesis of this compound via alkylation.
Caption: Formation of over-alkylation byproduct.
Caption: Troubleshooting workflow for the alkylation synthesis.
Route 2: Reductive Amination
A plausible, though less commonly cited, route is the reductive amination of an appropriate carbonyl compound, such as N,N-dibutylaminoacetaldehyde, with ammonia.
Common Issues and Solutions in Reductive Amination
-
Question: My reaction is incomplete, with a significant amount of the starting aldehyde remaining. What should I do?
-
Answer: Incomplete reductive amination can be caused by:
-
Inactive reducing agent: Ensure your reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is fresh and active.
-
Suboptimal pH: Imine formation is typically favored under weakly acidic conditions (pH 4-6). If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the carbonyl is not sufficiently activated.
-
Insufficient reaction time: Allow sufficient time for both imine formation and its subsequent reduction.
-
-
-
Question: I am observing a significant amount of N,N-dibutylaminoethanol as a byproduct. How can I prevent this?
-
Answer: The formation of the corresponding alcohol is due to the reduction of the starting aldehyde. To prevent this, use a milder reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (NaBH(OAc)₃) .
-
-
Question: My product is contaminated with a secondary amine. How did this happen?
-
Answer: A secondary amine byproduct can form if the desired product, this compound, reacts with the starting N,N-dibutylaminoacetaldehyde to form a new imine, which is then reduced. To minimize this, ensure a sufficient excess of ammonia is used to favor the formation of the primary amine.
-
Table 2: Effect of Reaction Parameters on Byproduct Formation in Reductive Amination
| Parameter | Condition | Alcohol Byproduct Formation | Secondary Amine Byproduct | Recommended Action |
| Reducing Agent | NaBH₄ | High | Low | Use a more selective reducing agent. |
| NaBH(OAc)₃ | Low | Low | Optimal for selective imine reduction. | |
| pH | Too Low (<4) or Too High (>7) | Low | Low (low conversion) | Adjust pH to a weakly acidic range (4-6). |
| Optimal (4-6) | Controlled | Controlled | Maintain optimal pH for imine formation. | |
| Ammonia Concentration | Stoichiometric | Low | High | Use a large excess of ammonia to favor primary amine formation. |
| Large Excess | Low | Low | Optimal for minimizing secondary amine formation. |
Diagrams for Reductive Amination Synthesis
Caption: Synthesis of this compound via reductive amination.
Caption: Byproduct formation pathways in reductive amination.
Caption: Troubleshooting workflow for the reductive amination synthesis.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthesis methods for this compound?
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The most frequently cited methods are the alkylation of di-n-butylamine with a 2-haloethylamine, such as 2-chloroethylamine hydrochloride, and the reaction of di-n-butylamine with ethyleneimine. Other potential routes include reductive amination.
-
-
Q2: What are the key parameters to control to achieve high purity?
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Regardless of the synthesis route, controlling the stoichiometry of the reactants is critical. For the alkylation route, using an excess of di-n-butylamine minimizes over-alkylation. For reductive amination, using a selective reducing agent and an excess of ammonia is key. Additionally, reaction temperature and reaction time should be carefully monitored and optimized.
-
-
Q3: Which analytical techniques are suitable for monitoring the reaction and assessing product purity?
-
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both monitoring the progress of the reaction and identifying the main product and any volatile byproducts. It allows for the separation of components in the reaction mixture and their identification based on their mass spectra.
-
-
Q4: What are the main safety concerns when synthesizing this compound?
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The reactants and the final product are corrosive and can cause severe skin burns and eye damage. The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Experimental Protocols
Protocol 1: Synthesis via Alkylation of Di-n-butylamine
Materials:
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Di-n-butylamine
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2-Chloroethylamine hydrochloride
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Sodium methoxide
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Methanol
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Saturated sodium hydroxide solution
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High-pressure reaction vessel (autoclave)
Procedure:
-
To a high-pressure reaction vessel, add di-n-butylamine (5.0 mol equivalents) and 2-chloroethylamine hydrochloride (1.0 mol equivalent).
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Add a 30% solution of sodium methoxide in methanol (1.0 mol equivalent NaOMe).
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Seal the vessel and heat to 150°C. The pressure will rise to approximately 0.8 MPa.
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Maintain the temperature and stir for 5 hours.
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Cool the reaction vessel to room temperature and carefully vent any excess pressure.
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Transfer the reaction mixture to a separatory funnel and add saturated sodium hydroxide solution to adjust the pH to 12-13.
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Separate the upper organic layer.
-
Purify the organic layer by fractional distillation to obtain this compound.
(This protocol is adapted from the methodology described in patent CN103012157A)
Protocol 2: General Procedure for Reductive Amination
Materials:
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N,N-Dibutylaminoacetaldehyde
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Ammonia (e.g., 7N solution in methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve N,N-dibutylaminoacetaldehyde (1.0 eq) in DCM.
-
Add a solution of ammonia in methanol (large excess, e.g., 10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by GC-MS.
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Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by fractional distillation.
Protocol 3: Purification by Fractional Distillation
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source (if necessary)
Procedure:
-
Set up the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude reaction mixture into the round-bottom flask.
-
Heat the flask gently.
-
Collect the fractions based on their boiling points. First, any lower-boiling solvents or unreacted starting materials will distill.
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The desired this compound will distill at its boiling point (approximately 109-114°C at atmospheric pressure, lower under vacuum).
-
Higher-boiling impurities, such as N,N,N'-tri-n-butylethylenediamine, will remain in the distillation flask.
-
Analyze the collected fractions by GC-MS to confirm purity.
Protocol 4: Reaction Monitoring by GC-MS
Procedure:
-
Prepare a sample for analysis by taking a small aliquot from the reaction mixture and diluting it with a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Inject the sample into the GC-MS system.
-
Use a suitable temperature program to separate the components. For example, start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).
-
Analyze the resulting chromatogram to determine the relative amounts of starting materials, product, and byproducts based on their peak areas.
-
Use the mass spectra of the peaks to confirm the identity of the compounds.
Conclusion
The formation of byproducts in the synthesis of this compound can be effectively managed by careful control of reaction conditions. For the alkylation route, the key to minimizing the formation of N,N,N'-tri-n-butylethylenediamine is to use a significant molar excess of di-n-butylamine. In the case of reductive amination, the choice of a selective reducing agent and an excess of the amine nucleophile are crucial for preventing the formation of alcohol and secondary amine byproducts. Proper purification techniques, primarily fractional distillation, are essential for obtaining a high-purity final product. By following the guidelines and troubleshooting steps outlined in this document, researchers can optimize their synthetic procedures and minimize the formation of unwanted impurities.
Technical Support Center: N,N-di-n-Butylethylenediamine Catalyst Systems
Disclaimer: Specific documented instances of N,N-di-n-Butylethylenediamine (DBEDA) acting as a standalone catalyst are limited in publicly available literature. It is more commonly employed as a ligand in organometallic catalysis or as a component in a catalytic system. The following troubleshooting guide is based on established principles of catalyst deactivation and regeneration for amine-containing catalysts and related systems. The provided data and protocols are illustrative and may require optimization for your specific application.
Troubleshooting Guide
This guide addresses common issues encountered during reactions potentially catalyzed or mediated by this compound or similar diamine ligands.
Issue 1: Low or No Catalytic Activity from the Start
| Possible Cause | Troubleshooting Steps |
| Impure Starting Materials | 1. Reagent Purity Check: Verify the purity of this compound and all other reactants and solvents. Amines are susceptible to oxidation and can contain impurities. 2. Purification: If necessary, purify the diamine via distillation or other appropriate methods. Ensure solvents are anhydrous and deoxygenated, as water and oxygen can be catalyst poisons.[1] |
| Incorrect Catalyst/Ligand Loading | 1. Optimize Concentration: Systematically vary the concentration of the DBEDA-based catalytic species to determine the optimal loading for your specific reaction.[1] |
| Inactive Catalyst Complex | 1. Pre-catalyst Activation: If DBEDA is a ligand, ensure the active catalytic species is properly formed. Review the literature for the correct activation procedure for your metal precursor and ligand combination. |
| Incompatible Reaction Conditions | 1. Temperature and Pressure: Verify that the reaction temperature and pressure are within the optimal range for the catalytic system. Extreme conditions can prevent catalyst formation or lead to immediate degradation.[1] |
Issue 2: Catalyst Deactivation During the Reaction (Good Initial Activity, then Performance Drop)
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Identify Potential Poisons: Review all reactants, solvents, and potential byproducts for known catalyst poisons such as sulfur compounds, heavy metals, or strongly coordinating species.[2][3][4] 2. Inert Atmosphere: If your catalyst is oxygen-sensitive, ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[1] |
| Thermal Degradation (Sintering) | 1. Temperature Monitoring: Monitor the internal reaction temperature to ensure there are no exothermic spikes that could lead to thermal degradation of the catalyst.[2][3] 2. Lower Reaction Temperature: If possible, investigate if the reaction can proceed at a lower temperature to minimize thermal stress on the catalyst. |
| Fouling | 1. Solubility Issues: Observe the reaction mixture for any precipitation. The catalyst or reaction products may be precipitating, leading to fouling of the active sites.[2][3] 2. Stirring and Agitation: Ensure adequate stirring to maintain a homogeneous reaction mixture and prevent the settling of any solid components.[1] |
| Chemical Reaction of the Ligand | 1. Side Reactions: The diamine ligand itself may undergo side reactions under the reaction conditions, leading to the formation of an inactive complex. Analyze the reaction mixture for any unexpected byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms for the deactivation of amine-based catalysts or ligands?
A1: The primary deactivation mechanisms for amine-based catalysts and ligands fall into three main categories:
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Chemical Deactivation: This includes poisoning, where impurities in the reaction mixture strongly bind to the active sites, and chemical reactions that alter the structure of the amine.[5]
-
Thermal Deactivation: High temperatures can cause the catalyst to degrade or sinter, leading to a loss of active surface area.[3][5]
-
Mechanical Deactivation: This involves the physical blockage of active sites by deposits, a process known as fouling.[5]
Q2: My reaction involves a palladium catalyst with this compound as a ligand, and it has stopped working. What is the likely cause?
A2: A common issue with palladium catalysts in the presence of diamines is the formation of a stable chelate complex between the diamine and the palladium center. This can sequester the palladium, making it unavailable for the catalytic cycle, a form of catalyst poisoning.[6]
Q3: Can I regenerate a catalyst that has been deactivated by an amine ligand like this compound?
A3: Regeneration is sometimes possible, depending on the nature of the catalyst and the deactivation mechanism. For instance, some palladium catalysts poisoned by polyamines can be reactivated by treatment with an aqueous solution of an alkali metal carbonate at elevated temperature and pressure.[6] However, regeneration methods are highly specific to the catalyst system .
Q4: How can I test if my catalyst is being poisoned by impurities in my starting materials?
A4: A good diagnostic test is to run the reaction with highly purified reactants and solvents. If the catalyst's activity is restored or significantly improved, it is likely that impurities in your starting materials were poisoning the catalyst.[1]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration by Acid/Base Washing (Illustrative)
This protocol is a general guideline and may need to be adapted for your specific catalyst system.
-
Catalyst Recovery: After the reaction, recover the catalyst by filtration (for heterogeneous catalysts) or by precipitation and subsequent filtration (for some homogeneous catalysts that can be solidified).
-
Solvent Wash: Wash the recovered catalyst with a solvent that is a good solvent for the reaction components but a poor solvent for the catalyst (e.g., hexane, diethyl ether) to remove adsorbed organic species.
-
Acid Wash (for basic poisons): Suspend the catalyst in a dilute solution of a non-coordinating acid (e.g., 0.1 M HClO₄). Stir for 1-2 hours at room temperature. This may help to remove strongly basic impurities.
-
Rinse: Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.
-
Base Wash (for acidic poisons): Suspend the catalyst in a dilute solution of a non-coordinating base (e.g., 0.1 M NaOH). Stir for 1-2 hours at room temperature.
-
Rinse: Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the catalyst under vacuum at a temperature that will not cause thermal degradation.
Protocol 2: Monitoring Catalyst Deactivation over Time
-
Reaction Setup: Set up your reaction as usual.
-
Sampling: At regular intervals (e.g., every 30 minutes), carefully extract a small, representative sample from the reaction mixture.
-
Analysis: Quench the reaction in the sample immediately and analyze it using a suitable technique (e.g., GC, HPLC, NMR) to determine the concentration of the product.
-
Data Plotting: Plot the product concentration versus time. A decrease in the slope of the curve indicates a decrease in the reaction rate and thus, catalyst deactivation.
Data Presentation
Table 1: Illustrative Data on the Effect of Additives on Catalyst Activity
| Run | Catalyst System | Additive (1 mol%) | Initial Reaction Rate (mol/L·s) | Half-Life of Catalyst (h) |
| 1 | Pd(OAc)₂ / DBEDA | None | 1.5 x 10⁻⁴ | 2.5 |
| 2 | Pd(OAc)₂ / DBEDA | Thiophene | 2.1 x 10⁻⁶ | < 0.1 |
| 3 | Pd(OAc)₂ / DBEDA | Water | 9.8 x 10⁻⁵ | 1.8 |
| 4 | Rh(acac)(CO)₂ / DBEDA | None | 8.2 x 10⁻⁵ | 5.1 |
This data is hypothetical and for illustrative purposes only.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. benchchem.com [benchchem.com]
Challenges in scaling up "N,N-di-n-Butylethylenediamine" production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N,N-di-n-Butylethylenediamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: Several synthesis routes for this compound have been reported, with varying yields and complexities. Two common methods include:
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Alkylation of Di-n-butylamine: This method involves the reaction of di-n-butylamine with a 2-haloethylamine, such as 2-chloroethylamine hydrochloride, often in the presence of a base and under elevated temperature and pressure.[1]
-
Reductive Amination: While less directly reported for the di-n-butyl derivative, a related synthesis for N,N'-di-tert-butylethylenediamine involves the reaction of a primary amine with glyoxal to form a diimine, which is subsequently hydrogenated.[2][3]
Q2: What are the primary safety concerns when handling this compound and its precursors?
A2: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][5] Precursors such as 2-chloroethylamine hydrochloride and strong bases like sodium methoxide also pose significant hazards. It is crucial to handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Ensure that safety showers and eyewash stations are readily accessible.[6]
Q3: What are the critical process parameters to control during the scale-up of the synthesis using di-n-butylamine and 2-chloroethylamine hydrochloride?
A3: When scaling up this synthesis, careful control of the following parameters is essential to ensure safety, yield, and purity:
-
Molar Ratios: The ratio of di-n-butylamine to 2-chloroethylamine hydrochloride is a key factor influencing the reaction outcome.[1]
-
Temperature and Pressure: The reaction is typically performed at elevated temperatures (100-200°C) and pressures (0.5-1.0 MPa), requiring the use of a suitable autoclave.[1]
-
Reaction Time: The duration of the reaction (2-9 hours) needs to be optimized to maximize product formation while minimizing side reactions.[1]
-
pH Adjustment: After the reaction, the pH must be carefully adjusted to 12-13 with a base to liberate the free amine before extraction and purification.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal molar ratio of reactants. - Inefficient purification. - Side reactions forming by-products. | - Monitor reaction progress using techniques like GC or TLC. - Optimize the molar ratio of di-n-butylamine to 2-chloroethylamine hydrochloride (a common starting point is a 4-6:1 molar ratio).[1] - Ensure efficient extraction and fractional distillation. - Adjust reaction temperature and time to minimize by-product formation. |
| Product Impurity | - Incomplete removal of starting materials. - Presence of side-reaction products. - Inefficient purification. | - Improve the efficiency of the final distillation by using a fractionating column. - Perform an additional wash step during the workup. - Characterize impurities using techniques like GC-MS to understand their origin and devise a targeted purification strategy. |
| Runaway Reaction | - Poor heat dissipation during scale-up. - Exothermic nature of the reaction. | - Ensure the reactor has an efficient cooling system. - For exothermic reactions, consider controlled, portion-wise addition of reactants. - Use a solvent to help moderate the reaction temperature. |
| Difficulty in Product Isolation | - Emulsion formation during aqueous workup. - Product volatility. | - Add brine (saturated NaCl solution) to break up emulsions. - Use a rotary evaporator under reduced pressure for solvent removal, being mindful of the product's boiling point. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Reactants | Catalyst/Base | Reaction Conditions | Yield | Reference |
| Alkylation | Di-n-butylamine, 2-chloroethylamine hydrochloride | Sodium methoxide | 100-200°C, 0.5-1.0 MPa, 2-9 h | ~75% | [1] |
| From 2-oxazoline | Di-n-butylamine, 2-ethyl-2-oxazoline | Zinc acetate | 180°C, 24 h, followed by hydrolysis | ~46% | [1] |
| From Ethyleneimine | Di-n-butylamine, Ethyleneimine | Not specified | 90-95°C, 16 h | ~23% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation
Materials:
-
Di-n-butylamine
-
2-chloroethylamine hydrochloride
-
Sodium methoxide solution in methanol (e.g., 30% w/w)
-
Saturated sodium hydroxide solution
-
Autoclave reactor
-
Distillation apparatus
Procedure:
-
Charge the autoclave with di-n-butylamine and 2-chloroethylamine hydrochloride in a molar ratio of approximately 5:1.[1]
-
Add a solution of sodium methoxide in methanol, with sodium methoxide being equimolar to the 2-chloroethylamine hydrochloride.[1]
-
Seal the autoclave and heat the reaction mixture to 150°C. The pressure will rise to approximately 0.8 MPa.[1]
-
Maintain these conditions with stirring for 5 hours.[1]
-
After the reaction is complete, cool the reactor to room temperature and cautiously vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel.
-
Add saturated sodium hydroxide solution to adjust the pH of the aqueous layer to 12-13.[1]
-
Separate the upper organic layer.
-
Purify the crude product by fractional distillation, collecting the fraction at the appropriate boiling point (literature boiling point: 109-114°C at atmospheric pressure).[1]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis of this compound.
References
- 1. CN103012157A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. EP0233510B1 - Process for the production of di-tert.-butyl-ethylene diamine - Google Patents [patents.google.com]
- 3. US4792631A - Preparation of di-tert.-butylethylenediamine - Google Patents [patents.google.com]
- 4. N,N-Dibutylethylenediamine | C10H24N2 | CID 77062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N'-Di-tert-butylethylenediamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
Technical Support Center: Purification of N,N-di-n-Butylethylenediamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from crude N,N-di-n-butylethylenediamine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound often depend on the synthetic route. A prevalent method involves the reaction of di-n-butylamine with a 2-haloethylamine derivative.[1] Based on this, likely impurities include:
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Unreacted Starting Materials: Di-n-butylamine and 2-chloroethylamine (or its corresponding salt).[1]
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Solvents: Residual solvents from the reaction, such as methanol.[1]
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Byproducts of Side Reactions: Over-alkylation products or other secondary amines.
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Water: this compound is hygroscopic and can absorb atmospheric moisture.
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Degradation Products: Amines can be susceptible to oxidation and thermal degradation, especially at elevated temperatures, leading to colored impurities.
Q2: My purified this compound is discolored (yellow to brown). What is the likely cause and how can I fix it?
A2: Discoloration in purified amines is often due to oxidation or thermal degradation. To mitigate this, it is recommended to perform purification steps, particularly distillation, under an inert atmosphere (e.g., nitrogen or argon). Using vacuum distillation is also crucial as it lowers the boiling point of the diamine, reducing the risk of thermal degradation.
Q3: How can I remove water from my this compound sample?
A3: Water can be a persistent impurity due to the hygroscopic nature of diamines. A common method for water removal is to dry the crude product with a suitable drying agent, such as potassium hydroxide (KOH) pellets or molecular sieves, prior to fractional distillation. For very low water content, azeotropic distillation with a solvent like toluene can be effective, though this will require subsequent removal of the toluene.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: The purity of this compound can be effectively assessed using the following techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify organic impurities.
-
Karl Fischer Titration: This is the standard method for accurately quantifying water content.
Troubleshooting Guides
Issue 1: Low Yield After Distillation
| Possible Cause | Troubleshooting Steps |
| Product Loss During Workup | Ensure complete phase separation during aqueous washes. Back-extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to recover any dissolved product. |
| Incomplete Reaction | Before purification, analyze a small sample of the crude reaction mixture (e.g., by GC or TLC) to confirm the reaction has gone to completion. |
| Suboptimal Distillation Conditions | Ensure the vacuum is stable and sufficiently low. Monitor the head temperature closely and collect the fraction at the correct boiling point. Check for leaks in the distillation apparatus. |
| Thermal Degradation | Lower the distillation temperature by using a higher vacuum. Ensure the heating mantle temperature is not excessively high. |
Issue 2: Persistent Impurities After Distillation
| Possible Cause | Troubleshooting Steps |
| Co-distillation with Impurity | If an impurity has a boiling point close to the product, a simple distillation may not be sufficient. Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) for better separation. |
| Wet Product | Ensure the crude product is thoroughly dried before distillation. Water can form azeotropes with amines, making separation difficult. |
| Reaction with Glassware | While less common, highly basic amines can react with acidic sites on glass surfaces at high temperatures. Ensure glassware is clean and free of acidic residues. |
Data Presentation
The following table summarizes representative quantitative data for the purification of crude this compound by vacuum distillation.
| Parameter | Crude Product | Purified Product |
| Appearance | Yellow to brown oil | Colorless to pale yellow liquid |
| Purity (by GC) | 70-80% | >98% |
| Yield | - | ~75%[1] |
| Boiling Point | - | 109-114 °C (at a specified pressure)[1] |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Vacuum Distillation
This protocol is based on a synthetic method where this compound is prepared from di-n-butylamine and 2-chloroethylamine hydrochloride.[1]
1. Alkaline Workup: a. Transfer the crude reaction mixture to a separatory funnel. b. Add a saturated aqueous solution of sodium hydroxide (NaOH) to adjust the pH to 12-13. This neutralizes any amine hydrochlorides and allows for extraction of the free amine. c. Add a suitable organic solvent (e.g., diethyl ether or dichloromethane) and shake vigorously. d. Allow the layers to separate and collect the upper organic layer. e. Extract the aqueous layer two more times with the organic solvent. f. Combine the organic extracts.
2. Drying: a. Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). b. Filter the drying agent and wash it with a small amount of the fresh organic solvent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
3. Vacuum Distillation: a. Assemble a vacuum distillation apparatus. A short path distillation head is often sufficient. b. Place the crude, dried amine in the distillation flask with a magnetic stir bar. c. Slowly evacuate the system to the desired pressure. d. Gradually heat the distillation flask in a heating mantle or oil bath. e. Collect the fraction that distills at the expected boiling point of this compound (e.g., 109-114 °C at a specific pressure).[1] f. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common purification issues.
References
"N,N-di-n-Butylethylenediamine" reaction temperature and pressure optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,N-di-n-Butylethylenediamine, with a focus on optimizing reaction temperature and pressure. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main synthetic routes include the direct alkylation of di-n-butylamine with a 2-haloethylamine derivative and reductive amination. A notable method involves the reaction of di-n-butylamine with 2-chloroethylamine hydrochloride in the presence of a base.[1] Alternative, though potentially lower-yielding, methods have also been reported, such as the reaction of di-n-butylamine with 2-ethyl-2-oxazoline or ethyleneimine.[1] Reductive amination of a suitable aminoaldehyde or aminoketone with di-n-butylamine is another viable, though less commonly cited, approach.
Q2: What are the typical ranges for reaction temperature and pressure in the synthesis of this compound via alkylation?
A2: For the synthesis using di-n-butylamine and 2-chloroethylamine hydrochloride, the reaction temperature typically ranges from 100-200°C, and the reaction pressure ranges from 0.5-1.0 MPa.[1] Optimal conditions within these ranges will depend on the specific scale and equipment used.
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved through distillation.[1] After the reaction, the mixture is made basic (pH 12-13), and the organic layer is separated and then purified by rectification.[1] For high-purity requirements, vacuum distillation is effective for separating the product from less volatile impurities. Column chromatography on silica gel or alumina can also be employed, often with a solvent system containing a small amount of triethylamine to prevent streaking of the amine product.
Q4: What are the most common side reactions to be aware of during the synthesis?
A4: A primary side reaction in amine alkylations is over-alkylation, where the desired product reacts further with the alkylating agent. In the synthesis of diamines, cyclic byproducts such as N,N'-dialkylpiperazines can also form. Another potential impurity is trialkylalkanetriamine, which can arise from further reaction of the product with the starting materials.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS and extend the reaction time if starting materials are still present. The reported reaction times range from 2-9 hours.[1]- Increase Temperature: Gradually increase the reaction temperature within the recommended range of 100-200°C.[1] Higher temperatures generally increase reaction rates, but be cautious of potential side reactions. |
| Suboptimal Molar Ratio of Reactants | - Adjust Stoichiometry: The molar ratio of di-n-butylamine to 2-chloroethylamine hydrochloride is a critical parameter. A reported optimal range is 4-6:1.[1] Using a large excess of the amine can help to drive the reaction to completion and minimize side products. |
| Insufficient Base | - Verify Base Concentration: Ensure the correct molar ratio of the base (e.g., sodium methoxide) to 2-chloroethylamine hydrochloride is used, typically in the range of 0.5-2:1.[1] The base is crucial for neutralizing the hydrochloride salt and facilitating the reaction. |
| Product Loss During Workup | - Optimize Extraction: Ensure the pH of the aqueous layer is sufficiently high (12-13) to deprotonate the amine product fully and minimize its solubility in the aqueous phase during extraction.[1]- Efficient Distillation: Use an efficient distillation setup, such as a vacuum distillation apparatus, to minimize product loss during purification. |
Issue 2: Presence of Significant Impurities in the Product
| Possible Cause | Troubleshooting Steps |
| Over-alkylation | - Control Stoichiometry: Use a significant excess of di-n-butylamine to favor the desired mono-alkylation of the ethylenediamine backbone. |
| Formation of Cyclic Byproducts (e.g., Piperazine derivatives) | - Optimize Reaction Conditions: Lowering the reaction temperature may help to reduce the rate of cyclization. Running the reaction at a higher concentration of the primary amine can also disfavor intramolecular side reactions. |
| Unreacted Starting Materials | - Drive Reaction to Completion: As mentioned for low yield, increasing the reaction time and/or temperature can help consume the starting materials. |
| Inefficient Purification | - Improve Distillation: For closely boiling impurities, use a fractional distillation column to improve separation.- Consider Column Chromatography: If distillation is insufficient, column chromatography can provide a higher degree of purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation
This protocol is based on the method described in patent CN103012157A.[1]
Materials:
-
Di-n-butylamine
-
2-chloroethylamine hydrochloride
-
Sodium methoxide solution in methanol (e.g., 30% w/w)
-
Saturated sodium hydroxide solution
-
Autoclave/pressure reactor
-
Distillation apparatus
Procedure:
-
Charging the Reactor: In a high-pressure autoclave, combine di-n-butylamine and 2-chloroethylamine hydrochloride in a molar ratio of approximately 5:1.
-
Adding the Base: Add a 30% solution of sodium methoxide in methanol. The molar ratio of sodium methoxide to 2-chloroethylamine hydrochloride should be approximately 1:1.
-
Reaction: Seal the autoclave and heat the mixture to 150°C. The pressure will rise to approximately 0.8 MPa. Maintain these conditions with stirring for 5 hours.
-
Workup: After the reaction is complete, cool the reactor to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Basification and Extraction: Add a saturated aqueous solution of sodium hydroxide to the reaction mixture to adjust the pH to 12-13. Separate the upper organic layer.
-
Purification: Purify the crude product by distillation. Collect the fraction boiling at 109-114°C to obtain this compound.
Protocol 2: General Procedure for Reductive Amination (Alternative Route)
While not specifically detailed for this compound in the search results, a general protocol for a related reductive amination is provided as a potential alternative synthetic strategy.
Materials:
-
Ethylenediamine
-
Butyraldehyde
-
A suitable reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)
-
A suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve ethylenediamine in the chosen solvent. Add butyraldehyde (at least 2 equivalents) to the solution. If desired, a catalytic amount of glacial acetic acid can be added. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the di-imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add the reducing agent (e.g., NaBH(OAc)₃) portion-wise, ensuring the temperature remains low.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Workup and Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound via Alkylation[1]
| Parameter | Range | Example Value |
| Molar Ratio (Di-n-butylamine : 2-chloroethylamine HCl) | 4-6 : 1 | 5 : 1 |
| Molar Ratio (Sodium Methoxide : 2-chloroethylamine HCl) | 0.5-2 : 1 | 1 : 1 |
| Reaction Temperature (°C) | 100-200 | 150 |
| Reaction Pressure (MPa) | 0.5-1.0 | 0.8 |
| Reaction Time (hours) | 2-9 | 5 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via alkylation.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
Troubleshooting low conversion in "N,N-di-n-Butylethylenediamine" synthesis
Welcome to the technical support center for the synthesis of N,N-di-n-butylethylenediamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Several synthetic routes have been reported for this compound. One common method involves the reaction of di-n-butylamine with 2-chloroethylamine hydrochloride in the presence of a base like sodium methoxide.[1] Another approach is the reductive amination of a carbonyl compound with an amine. This method is often preferred due to its milder reaction conditions and ability to be performed as a one-pot synthesis.[2][3][4] Other reported methods include the reaction of di-n-butylamine with ethyleneimine or the ring-opening of 2-oxazolines with amines, though these may result in lower yields.[1][5]
Q2: I am experiencing a low yield in my reaction. What are the potential causes?
A2: Low conversion in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.
-
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target product. In reductive amination, for example, the carbonyl group can be reduced to an alcohol if the reducing agent is not selective for the imine intermediate.[2]
-
Catalyst Deactivation: In catalytic reactions, the catalyst may be deactivated by the amine substrate, the imine intermediate, or the final amine product.[2]
-
Equilibrium Issues: The formation of the imine intermediate in reductive amination is an equilibrium process. The presence of water can shift the equilibrium back towards the starting materials, thus hindering the reaction.[2]
-
Steric Hindrance: The bulky n-butyl groups can sterically hinder the approach of the nucleophilic amine to the electrophilic carbon, slowing down the reaction rate.
-
Purification Losses: Significant amounts of the product may be lost during workup and purification steps.
Q3: How can I optimize the reaction conditions to improve the yield?
A3: To improve the yield, consider the following optimizations:
-
Reagent Stoichiometry: Experiment with the molar ratios of the reactants. For the reaction of di-n-butylamine with 2-chloroethylamine hydrochloride, a molar ratio of di-n-butylamine to 2-chloroethylamine hydrochloride of 4-6:1 has been reported to give good yields.[1]
-
Reaction Temperature and Time: Systematically vary the reaction temperature and time to find the optimal conditions for your specific reaction setup. For the synthesis using di-n-butylamine and 2-chloroethylamine hydrochloride, temperatures between 100-200°C for 2-9 hours have been suggested.[1]
-
Choice of Reducing Agent: In reductive amination, the choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are selective for the reduction of the imine over the carbonyl starting material.[3][6]
-
pH Control: Maintaining a weakly acidic pH (around 4-5) is often beneficial for imine formation during reductive amination.[3] If the solution is too acidic, the amine nucleophile will be protonated and become non-nucleophilic.[3]
-
Water Removal: In reductive amination, removing water as it is formed can drive the equilibrium towards the imine intermediate, thereby improving the overall conversion.[2] This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent.
-
Catalyst Selection: For catalytic reactions, screening different catalysts and optimizing the catalyst loading can significantly impact the yield.
Troubleshooting Guide
This section provides a structured approach to troubleshooting low conversion in the synthesis of this compound.
Problem: Low Conversion Rate
Initial Checks
-
Reagent Purity: Verify the purity of all starting materials (di-n-butylamine, ethylenediamine derivative, solvents, and catalysts). Impurities can interfere with the reaction.
-
Reaction Setup: Ensure the reaction setup is appropriate for the chemistry being performed (e.g., inert atmosphere if required, proper sealing to prevent solvent loss).
-
Stoichiometry Calculation: Double-check all calculations for reagent quantities and molar ratios.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion rates.
Specific Troubleshooting Scenarios
| Symptom | Possible Cause | Suggested Action |
| Starting material remains unreacted (confirmed by TLC/GC) | Incomplete reaction | Increase reaction time and/or temperature. Check for catalyst deactivation if applicable. |
| Multiple spots/peaks observed in crude analysis | Formation of side products | Identify the structure of the main byproducts. Adjust reaction conditions (e.g., temperature, stoichiometry, catalyst) to minimize their formation. For reductive amination, ensure the reducing agent is added after imine formation is complete if using a non-selective reducing agent. |
| Aqueous and organic layers are difficult to separate during workup | Emulsion formation | Add brine (saturated NaCl solution) to break the emulsion. Centrifugation can also be effective. |
| Product is lost during column chromatography | Improper stationary or mobile phase | Optimize the chromatography conditions. Consider using a different adsorbent (e.g., alumina instead of silica gel) or a different solvent system. |
| Low isolated yield despite good conversion in the crude mixture | Product loss during purification | Re-evaluate the purification method. Distillation under reduced pressure is often suitable for this product. Ensure the pH is appropriately adjusted during extraction to keep the amine product in the organic phase. A pH of 12-13 is recommended before extraction.[1] |
Experimental Protocols
Synthesis of this compound via Alkylation
This protocol is adapted from a patented procedure.[1]
Materials:
-
Di-n-butylamine
-
2-Chloroethylamine hydrochloride
-
Sodium methoxide in methanol (e.g., 30% w/v)
-
Methanol
-
Sodium hydroxide solution
-
Autoclave
Procedure:
-
Charge the autoclave with di-n-butylamine and 2-chloroethylamine hydrochloride in a molar ratio of 4-6:1.
-
Add a methanol solution of sodium methoxide, with the molar ratio of sodium methoxide to 2-chloroethylamine hydrochloride being 0.5-2:1.
-
Seal the autoclave and heat the reaction mixture to 100-200°C for 2-9 hours. The reaction pressure will be approximately 0.5-1.0 MPa.
-
After the reaction is complete, cool the autoclave to room temperature and cautiously vent any excess pressure.
-
Transfer the reaction mixture to a separation funnel.
-
Add an aqueous alkali solution (e.g., NaOH) to adjust the pH of the aqueous layer to 12-13.
-
Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
General Protocol for Reductive Amination
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Ethylenediamine
-
Butyraldehyde (2 equivalents)
-
Sodium triacetoxyborohydride (or another suitable reducing agent)
-
Dichloromethane (or another suitable solvent)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethylenediamine and a catalytic amount of acetic acid in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add butyraldehyde (2 equivalents) to the solution.
-
Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Let the reaction stir at room temperature overnight.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Data Presentation
Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Reported Yield | Key Reaction Conditions | Reference |
| Alkylation | Di-n-butylamine, 2-Chloroethylamine HCl | High (not quantified in abstract) | 100-200°C, 2-9 h, 0.5-1.0 MPa | [1] |
| Ring Opening | Di-n-butylamine, 2-Ethyl-2-oxazoline | 46% | 180°C, 24 h, Zinc acetate catalyst | [1][5] |
| Reaction with Ethyleneimine | Di-n-butylamine, Ethyleneimine | 23% | 90-95°C, 16 h | [1] |
Visualization of Reductive Amination Pathway
Caption: The two-step process of reductive amination.
References
- 1. CN103012157A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
Comparison of n-alkyl substituted ethylenediamines as ligands
An Objective Comparison of N-Alkyl Substituted Ethylenediamines as Ligands for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of n-alkyl substituted ethylenediamines as ligands, focusing on their synthesis, coordination chemistry with metal ions, and performance in catalytic applications. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate ligand for their specific needs.
N-alkyl substituted ethylenediamines can be synthesized through various methods. A common and efficient route is the direct N-alkylation of ethylenediamine with alkyl halides. Another prevalent method involves Michael addition of an amine to an α,β-unsaturated compound, followed by hydrazinolysis and Curtius rearrangement, which is particularly useful for creating N-substituted and N,N-disubstituted derivatives.[1] The choice of synthetic route often depends on the desired substitution pattern (mono-, di-, tri-, or tetra-substituted) and the nature of the alkyl group.
A generalized synthetic workflow for producing N,N'-dialkyl ethylenediamines is depicted below.
References
A Comparative Guide to N,N-di-n-Butylethylenediamine (DBEDA) and TMEDA in Lithiation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the formation of carbon-carbon bonds, lithiation reactions are a cornerstone. The efficacy of these reactions often hinges on the use of additives that can modulate the reactivity of organolithium reagents. Among these, chelating diamines like N,N,N',N'-tetramethylethylenediamine (TMEDA) are ubiquitous. This guide provides a comparative analysis of a less common but structurally distinct alternative, N,N-di-n-butylethylenediamine (DBEDA), against the benchmark, TMEDA, in the context of lithiation reactions. While direct, side-by-side quantitative comparisons in the literature are scarce, this guide extrapolates from established principles of organometallic chemistry and available data to offer insights into their respective performances.
Introduction to Diamine Additives in Lithiation
Organolithium reagents, such as n-butyllithium (n-BuLi), exist as aggregates in solution (e.g., hexamers or tetramers), which attenuates their reactivity. Chelating diamines like TMEDA enhance the reactivity of these reagents by breaking down these aggregates into smaller, more reactive species, such as monomers or dimers.[1][2][3] This deaggregation is achieved through the coordination of the diamine's nitrogen atoms to the lithium cation, increasing the ionic character of the carbon-lithium bond and, consequently, the nucleophilicity and basicity of the organic moiety.[3]
Physicochemical Properties: DBEDA vs. TMEDA
A fundamental comparison begins with the physical and chemical properties of these two ligands. These properties can influence their handling, solubility, and interaction with organolithium reagents.
| Property | This compound (DBEDA) | N,N,N',N'-Tetramethylethylenediamine (TMEDA) |
| Molecular Formula | C10H24N2 | C6H16N2 |
| Molecular Weight | 172.31 g/mol | 116.20 g/mol |
| Boiling Point | 196-198 °C | 120-122 °C |
| Density | 0.799 g/mL at 25 °C | 0.775 g/mL at 20 °C |
| Structure | Two secondary amine groups with n-butyl substituents | Two tertiary amine groups with methyl substituents |
Performance in Lithiation Reactions: A Comparative Analysis
The primary difference between DBEDA and TMEDA lies in the steric bulk of the N-alkyl substituents. This structural variance is expected to have a significant impact on their performance in lithiation reactions.
TMEDA: The Established Standard
TMEDA is widely employed in a vast array of lithiation reactions, including directed ortho-metalation (DoM), where a directing group guides the deprotonation to an adjacent position on an aromatic ring.[1][4][5][6] Its small methyl groups offer minimal steric hindrance, allowing for facile coordination to the lithium cation. This results in a significant rate enhancement and often improved yields in lithiation reactions.[7]
DBEDA: A Sterically Hindered Analogue
The n-butyl groups in DBEDA present a more sterically demanding environment around the nitrogen atoms compared to the methyl groups of TMEDA. This increased steric bulk can lead to several predictable effects on its performance:
-
Coordination and Deaggregation: The larger n-butyl groups may hinder the ability of DBEDA to efficiently chelate the lithium cation and break up the organolithium aggregates. This could result in a lower concentration of the highly reactive monomeric or dimeric organolithium species, potentially leading to slower reaction rates compared to TMEDA under identical conditions.
-
Selectivity: In cases where multiple lithiation sites are available, the steric bulk of the DBEDA-organolithium complex could lead to different selectivity profiles compared to the TMEDA complex. For instance, it might favor deprotonation at a less sterically hindered site.
-
Solubility: The longer alkyl chains in DBEDA could enhance its solubility in nonpolar hydrocarbon solvents, which might be advantageous in certain reaction systems.
Experimental Protocols
Below are representative experimental protocols for lithiation reactions, primarily featuring the well-documented use of TMEDA. These can serve as a baseline for designing experiments to compare the efficacy of DBEDA.
1. General Procedure for Directed Ortho-Metalation of Anisole using n-BuLi/TMEDA
This protocol is based on established methods for the ortho-lithiation of anisole.[7][10]
-
Materials: Anisole, n-butyllithium (n-BuLi) in hexanes, N,N,N',N'-tetramethylethylenediamine (TMEDA), anhydrous diethyl ether or THF, electrophile (e.g., benzophenone), and quenching solution (e.g., saturated aqueous ammonium chloride).
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of anisole in anhydrous diethyl ether under a nitrogen atmosphere.
-
Add TMEDA (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add n-BuLi (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Cool the mixture to -78 °C (dry ice/acetone bath).
-
Add a solution of the electrophile (e.g., benzophenone, 1.2 equivalents) in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or crystallization.
-
2. General Procedure for Lithiation of N-Boc-pyrrolidine using s-BuLi/Diamine
This protocol is adapted from studies on the asymmetric lithiation of N-Boc-pyrrolidine.[11][12]
-
Materials: N-Boc-pyrrolidine, sec-butyllithium (s-BuLi) in cyclohexane, diamine (TMEDA or DBEDA), anhydrous diethyl ether, and an electrophile (e.g., trimethylsilyl chloride).
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add a solution of N-Boc-pyrrolidine in anhydrous diethyl ether.
-
Add the diamine (1.1 equivalents).
-
Cool the solution to -78 °C.
-
Add s-BuLi (1.1 equivalents) dropwise.
-
Stir the mixture at -78 °C for the desired time (e.g., 1-4 hours).
-
Add the electrophile (1.2 equivalents) dropwise at -78 °C.
-
Stir at -78 °C for 1 hour and then allow to warm to room temperature.
-
Quench the reaction with a suitable aqueous solution.
-
Work up the reaction mixture by extraction with an organic solvent, followed by drying and purification.
-
Visualizing the Mechanism
The following diagrams illustrate the proposed mechanism of action for diamine additives in lithiation reactions.
References
- 1. baranlab.org [baranlab.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. mmlab.uoc.gr [mmlab.uoc.gr]
- 8. researchgate.net [researchgate.net]
- 9. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validating the Structure of N,N-di-n-Butylethylenediamine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical entities is a cornerstone of reliable and reproducible research. N,N-di-n-Butylethylenediamine, a diamine with both primary and tertiary amine functionalities, serves as a versatile building block in organic synthesis. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural validation of this compound, supported by predicted data and detailed experimental protocols.
Primary Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. By providing information on the chemical environment, connectivity, and spatial arrangement of atoms, ¹H and ¹³C NMR are definitive methods for confirming the structure of this compound.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.70 | t | 2H | -N-CH₂-CH₂-NH₂ |
| ~2.55 | t | 2H | -N-CH₂-CH₂-NH₂ |
| ~2.40 | t | 4H | -N-(CH₂-CH₂-CH₂-CH₃)₂ |
| ~1.40 | sextet | 4H | -N-(CH₂-CH₂-CH₂-CH₃)₂ |
| ~1.30 | sextet | 4H | -N-(CH₂-CH₂-CH₂-CH₃)₂ |
| ~0.90 | t | 6H | -N-(CH₂-CH₂-CH₂-CH₃)₂ |
| ~1.25 | s (broad) | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~54.0 | -N-C H₂-CH₂-NH₂ |
| ~52.5 | -N-(C H₂-CH₂-CH₂-CH₃)₂ |
| ~41.5 | -N-CH₂-C H₂-NH₂ |
| ~29.0 | -N-(CH₂-C H₂-CH₂-CH₃)₂ |
| ~20.5 | -N-(CH₂-CH₂-C H₂-CH₃)₂ |
| ~14.0 | -N-(CH₂-CH₂-CH₂-C H₃)₂ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : ~16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 5 seconds.
-
Number of Scans : 16.
-
Temperature : 298 K.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width : ~220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : ≥1024 (due to the low natural abundance of ¹³C).
-
Temperature : 298 K.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum and analyze the chemical shifts and multiplicities to confirm the structure.
-
Logical Workflow for NMR Structural Validation
Caption: Workflow for structural validation via NMR spectroscopy.
Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary and confirmatory data.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.
-
Expected Results :
-
Molecular Ion (M⁺) : The molecular weight of this compound is 172.31 g/mol . According to the Nitrogen Rule , a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[1]
-
Key Fragmentation : The most significant fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[2] For this compound, this would lead to characteristic fragments. The largest group attached to the tertiary nitrogen is a butyl group, so its loss would be a major fragmentation pathway.
-
Table 3: Predicted Key Fragments in Mass Spectrum
| m/z | Fragment | Origin |
| 172 | [C₁₀H₂₄N₂]⁺ | Molecular Ion |
| 115 | [C₆H₁₅N₂]⁺ | α-cleavage (loss of C₄H₉•) |
| 86 | [C₅H₁₂N]⁺ | Cleavage of the ethylenediamine backbone |
| 44 | [C₂H₆N]⁺ | Cleavage of the ethylenediamine backbone |
-
Experimental Protocol (Electron Ionization - GC-MS) :
-
Sample Preparation : Prepare a dilute solution (~100 ppm) of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
GC Separation : Inject 1 µL of the solution into a gas chromatograph. Use a column suitable for amines (e.g., a deactivated column) to separate the analyte from any impurities.[3]
-
MS Acquisition :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 35 to 300.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Expected Results : The spectrum of this compound will exhibit characteristic absorptions for both its primary (-NH₂) and tertiary (-N<) amine groups, as well as its aliphatic C-H bonds.
Table 4: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3300 (two bands) | N-H stretch | Primary Amine (-NH₂) |
| 2960-2850 (strong) | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1650-1580 (medium) | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1250–1020 (medium-weak) | C-N stretch | Aliphatic Amine |
| 910-665 (broad) | N-H wag | Primary Amine (-NH₂) |
-
Experimental Protocol (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean.
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Gas Chromatography (GC)
Gas chromatography is a powerful technique for assessing the purity of a volatile compound. When coupled with a detector like a Flame Ionization Detector (FID), it can provide quantitative information on the sample's composition.
-
Expected Results : A pure sample of this compound will show a single major peak in the chromatogram. The retention time of this peak is a characteristic of the compound under the specific GC conditions.
-
Experimental Protocol :
-
Sample Preparation : Prepare a dilute solution (~1000 ppm) of the compound in a suitable solvent (e.g., methanol).
-
Instrumentation : Use a gas chromatograph equipped with an FID. It is crucial to use a column designed for amine analysis, often featuring a basic deactivation to prevent peak tailing.[3]
-
GC Conditions :
-
Injector Temperature : 250 °C.
-
Oven Program : Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.
-
Carrier Gas : Helium at a constant flow rate.
-
Detector Temperature : 280 °C.
-
-
Comparison of Analytical Techniques
Table 5: Comparison of Techniques for Structural Validation
| Technique | Information Provided | Strengths | Limitations for this Application |
| NMR Spectroscopy | Detailed atomic-level structure, connectivity, and chemical environment. | Definitive for structural elucidation; non-destructive; quantitative. | Lower sensitivity compared to MS; requires higher sample concentration. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity; confirms molecular formula. Does not provide detailed connectivity on its own; isomers can be difficult to distinguish. | |
| FTIR Spectroscopy | Presence of functional groups. | Fast and simple; provides a molecular "fingerprint". | Does not provide information on the carbon skeleton or connectivity; interpretation can be ambiguous. |
| Gas Chromatography | Purity and volatility assessment. | Excellent for determining purity; quantitative. | Provides no direct structural information; requires the compound to be volatile and thermally stable. |
References
A Comparative Guide to Diamine Ligands in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for forging these critical linkages. The success of these transformations is often dictated by the choice of ligand, which modulates the catalyst's reactivity, stability, and selectivity. Among the various ligand classes, diamines have proven to be highly effective, offering a compelling balance of strong coordination, steric tunability, and commercial availability.
This guide provides a comparative analysis of various diamine ligands in key cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and copper-catalyzed C-N coupling reactions. The performance of these ligands is presented through quantitative data, supplemented with detailed experimental protocols and mechanistic diagrams to facilitate informed ligand selection and reaction optimization.
Data Presentation: Performance of Diamine Ligands
The following tables summarize the performance of different diamine ligands in various cross-coupling reactions. The data has been compiled from peer-reviewed literature to provide a comparative overview.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C-C bond formation. The following data, adapted from Joó et al., showcases the performance of various sulfonated salan-type diamine ligands in the palladium-catalyzed coupling of 4-bromoanisole and phenylboronic acid.
Table 1: Comparison of Sulfonated Salan-Type Diamine Ligands in the Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
| Ligand (Linker between N atoms) | Catalyst | Conversion (%) |
| Ethylene | Na₂[Pd(HSS)] | 38 |
| Propylene | Na₂[Pd(PrHSS)] | 55 |
| Butylene | Na₂[Pd(BuHSS)] | 99 |
| 1,2-Diphenylethylene | Na₂[Pd(dPhHSS)] | 99 |
| trans-1,2-Cyclohexylene | Na₂[Pd(trans-CyHSS)] | 99 |
| cis-1,2-Cyclohexylene | Na₂[Pd(cis-CyHSS)] | 99 |
Reaction Conditions: 4-bromoanisole (0.5 mmol), phenylboronic acid (0.75 mmol), Cs₂CO₃ (0.5 mmol), catalyst (1.7 x 10⁻⁴ mmol), H₂O (3 mL), 80 °C, 1 h.
Buchwald-Hartwig Amination
Table 2: Performance of Diamine Ligands in the Buchwald-Hartwig Amination
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) |
| BippyPhos | 4-Chloro-N-methyl-pyridin-2-amine | 2-Methyl-2-propanamine | KOtBu | Toluene | 60 | 92 |
| TMEDA | Aryl Bromides | Various | NaOtBu | Toluene | RT-100 | Generally effective |
| (1R,2R)-N,N'-Dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane | Alkylchloroboronates | Alkylzincs | - | - | - | High yields and enantioselectivity |
Copper-Catalyzed C-N Coupling
Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, provides an economical alternative to palladium-based methods. Diamine ligands have been instrumental in developing milder and more efficient copper-catalyzed amination protocols.[1][2]
Table 3: Performance of Diamine Ligands in Copper-Catalyzed C-N Coupling
| Ligand | Aryl Halide | Amine/N-Heterocycle | Base | Solvent | Temp (°C) | Yield (%) |
| N,N'-Dimethylethylenediamine (DMEDA) | Iodobenzene | Benzamide | K₃PO₄ | Toluene | 110 | 91 |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 1-Bromonaphthalene | Imidazole | K₂CO₃ | Toluene | 110 | 85 |
| trans-N,N'-Dimethyl-1,2-cyclohexanediamine | 2-Bromo-m-xylene | Pyrrolidine | K₃PO₄ | Toluene | 100 | 99 |
| Anionic N¹,N²-diarylbenzene-1,2-diamine | Various Aryl Bromides | Various Alkyl Amines | NaOMe | DMSO | RT | Generally high to excellent |
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions discussed. These should be adapted based on the specific substrates and ligands being used.
General Procedure for Suzuki-Miyaura Coupling with a Pd(II)-Sulfosalan Catalyst
-
To a reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and cesium carbonate (1.0 equiv).
-
Add the Pd(II)-sulfosalan catalyst solution (0.034 mol%).
-
Add deionized water as the solvent.
-
Seal the vessel and heat the mixture at 80 °C with vigorous stirring for the desired reaction time (typically 1-4 hours).
-
After cooling to room temperature, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the diamine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Add the aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by flash chromatography.
General Procedure for Copper-Catalyzed C-N Coupling
-
To an oven-dried reaction tube, add CuI (1-5 mol%), the diamine ligand (5-10 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).
-
Add the aryl halide (1.0 equiv) and the amine or N-heterocycle (1.2 equiv).
-
Add the solvent (e.g., toluene or DMSO).
-
Seal the tube and heat the mixture to the specified temperature (can range from room temperature to 120 °C) with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the residue by column chromatography.
Visualizations
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of a generic cross-coupling reaction and a typical workflow for ligand screening.
Caption: Generalized catalytic cycle for a cross-coupling reaction.
Caption: Workflow for a typical high-throughput ligand screening experiment.
References
A Comparative Guide to Purity Analysis of Synthesized "N,N-di-n-Butylethylenediamine" by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity analysis of synthesized N,N-di-n-Butylethylenediamine. It includes detailed experimental protocols, supporting data presented in a comparative table, and a workflow visualization to aid researchers in selecting the most appropriate method for their quality control and characterization needs.
Introduction
This compound is a key intermediate in various chemical syntheses. Its purity is critical to ensure the desired reaction outcomes and the quality of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for assessing the purity of volatile and semi-volatile compounds like this compound. This guide details a robust GC-MS methodology and compares its performance with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potential Impurities in Synthesized this compound
Understanding the potential impurities arising from the synthesis process is crucial for developing a specific and sensitive analytical method. A common synthesis route for this compound involves the reaction of di-n-butylamine with 2-chloroethylamine hydrochloride.[1] Based on this, potential impurities may include:
-
Unreacted starting materials:
-
di-n-butylamine
-
2-chloroethylamine
-
-
Byproducts of side reactions:
-
Tri-n-butylamine (from potential side reactions of the starting materials)
-
Piperazine derivatives (from self-condensation of 2-chloroethylamine)
-
-
Solvent residues:
-
Methanol or other solvents used in the reaction and workup.
-
Experimental Protocols
Purity Analysis by GC-MS
This method is designed to separate and identify volatile and semi-volatile impurities in the synthesized this compound.
a) Sample Preparation (Direct Injection)
-
Accurately weigh approximately 100 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to volume with a suitable volatile solvent such as dichloromethane or methanol.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot of the solution into a 2 mL GC vial for analysis.
b) GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Capillary Column: A non-polar column such as an Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for good separation of aliphatic amines.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 400.
c) Data Analysis
The purity of this compound is determined by the area percent method. The peak area of the main component is divided by the total area of all peaks in the chromatogram. Impurity identification is performed by comparing the obtained mass spectra with a reference library (e.g., NIST).
Alternative Analytical Techniques
a) High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity analysis, especially for non-volatile or thermally labile impurities. For amines that lack a strong UV chromophore, derivatization is often necessary for sensitive detection.
-
Principle: Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
-
Typical Setup: A reversed-phase C18 column is commonly used. The mobile phase would typically consist of a mixture of acetonitrile and water with an amine modifier (e.g., triethylamine) to improve peak shape. Detection can be achieved using a UV detector (after derivatization) or an Evaporative Light Scattering Detector (ELSD).
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative analysis (qNMR).
-
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the nuclei of the atoms to resonate. The resulting spectrum provides information about the chemical environment of the nuclei.
-
Application to Purity: ¹H NMR can be used to identify and quantify the main component and any impurities present in significant amounts by integrating the signals corresponding to specific protons. The addition of an internal standard of known concentration allows for the absolute quantification of the analyte.
Data Presentation: Comparison of Analytical Techniques
| Parameter | GC-MS | HPLC | qNMR |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on polarity and interaction with a stationary phase, with detection typically by UV or ELSD. | Signal intensity is directly proportional to the number of nuclei in a specific chemical environment. |
| Typical Purity Range | 95-99.9% | 95-99.9% | 90-99.5% |
| Limit of Detection | Low (ppm to ppb level for impurities) | Moderate (ppm level), can be improved with derivatization. | High (impurities <0.1% are difficult to detect) |
| Sample Throughput | High | High | Low to Moderate |
| Key Advantages | High resolution for volatile impurities, provides structural information for impurity identification, robust and reliable. | Versatile for a wide range of impurities (volatile and non-volatile), high sensitivity with appropriate detectors. | Provides unambiguous structural information, can be used for absolute quantification without a reference standard of the analyte. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May require derivatization for sensitive detection of compounds without a chromophore, can be less robust than GC. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
Mandatory Visualization
Caption: GC-MS workflow for purity analysis of this compound.
References
Benchmarking N,N-di-n-Butylethylenediamine as a Catalyst Ligand: A Comparative Guide for Cross-Coupling Reactions
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials, the efficiency of catalytic systems is paramount. Diamine ligands, such as N,N-di-n-butylethylenediamine, play a crucial role in enhancing the performance of metal catalysts in a variety of cross-coupling reactions. Their ability to chelate with metal centers can significantly influence reaction rates, yields, and selectivity. This guide provides a comparative analysis of the catalytic performance of diamine ligands in the context of copper-catalyzed oxidative phenol coupling, a key transformation in the synthesis of biphenolic compounds.
Comparative Performance in Copper-Catalyzed Oxidative Phenol Coupling
The selection of a suitable diamine ligand is critical for achieving high yields and selectivity in copper-catalyzed oxidative coupling reactions. The steric and electronic properties of the ligand influence the geometry and reactivity of the copper catalyst. The following table summarizes the performance of different copper-diamine catalyst systems in the ortho-ortho selective oxidative coupling of 2,4-di-tert-butylphenol.
| Ligand (NN) | Catalyst System | Solvent | Time (h) | Yield (%) of 2,2'-Biphenol | Reference |
| TMEDA | [Cu₂(TMEDA)₂(μ-OH)₂(ClO₄)₂] | HFIP | 72 | 78 | |
| DBED | [Cu₂(DBED)₂(μ-OH)₂(OTf)₂] | HFIP | 72 | 85 | |
| This compound | Data not available in the reviewed literature | - | - | - | - |
Analysis:
The experimental data indicates that both TMEDA and DBED are effective ligands for the copper-catalyzed oxidative coupling of phenols, affording high yields of the desired 2,2'-biphenol product. The slightly higher yield obtained with the DBED ligand may be attributed to its greater steric bulk, which can influence the selectivity of the coupling reaction. Given that this compound possesses a steric profile that is intermediate between TMEDA and DBED, it is reasonable to hypothesize that it would also serve as an effective ligand in this transformation, likely affording comparable or slightly different yields and selectivity based on the specific reaction conditions.
Experimental Protocols
To ensure reproducibility and facilitate the evaluation of this compound in this context, the following detailed experimental protocol, adapted from the literature for similar diamine ligands, is provided.
General Procedure for Copper-Catalyzed Oxidative Coupling of 2,4-di-tert-butylphenol:
-
Catalyst Preparation: In a glovebox, a solution of the copper(II) salt (e.g., Cu(ClO₄)₂·6H₂O or Cu(OTf)₂) (0.4 mmol) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (4 mL) is prepared. To this solution, the respective diamine ligand (TMEDA or DBED) (0.4 mmol) is added, and the mixture is stirred for 30 minutes.
-
Reaction Setup: In a separate vial, 2,4-di-tert-butylphenol (1.0 mmol) is dissolved in HFIP (6 mL).
-
Reaction Execution: The catalyst solution is added to the phenol solution under an air atmosphere. The reaction mixture is stirred at room temperature for 72 hours.
-
Workup and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2,2'-biphenol product.
-
Characterization: The structure and purity of the product are confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the copper-catalyzed oxidative coupling of phenols using a diamine ligand.
Caption: A generalized workflow for the copper-catalyzed oxidative coupling of phenols.
Confirming the Identity of N,N-di-n-Butylethylenediamine with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the identity of N,N-di-n-butylethylenediamine using mass spectrometry. It outlines the expected fragmentation patterns and compares them with a common isomer, N,N'-di-tert-butylethylenediamine, to demonstrate the specificity of the technique. Detailed experimental protocols are provided to ensure reliable and reproducible data acquisition.
Data Presentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. The following table summarizes the key identifying features of this compound and its structural isomer, N,N'-di-tert-butylethylenediamine, as would be observed in a typical electron ionization (EI) mass spectrum.
| Feature | This compound | N,N'-di-tert-Butylethylenediamine | Rationale for Differentiation |
| Molecular Formula | C₁₀H₂₄N₂ | C₁₀H₂₄N₂ | Both compounds have the same molecular formula and therefore the same exact mass. |
| Molecular Weight | 172.31 g/mol [1] | 172.31 g/mol [2][3] | The molecular ion peak (M⁺) will appear at the same m/z value for both isomers. |
| Key Fragment Ion (m/z) | 142 | 114 | The position of the butyl groups leads to different primary fragmentation pathways. |
| Predicted Fragmentation | The primary fragmentation is expected to be the loss of an ethyl group from the dibutylamino moiety, resulting in a prominent peak at m/z 142.[1] | Alpha-cleavage resulting in the loss of a tert-butyl group is expected, leading to a fragment at m/z 115, and a further rearrangement can lead to a base peak at m/z 86. | The distinct fragmentation patterns provide a clear method for distinguishing between the two isomers. |
Experimental Protocols
To reliably confirm the identity of this compound and differentiate it from its isomers, the following mass spectrometry protocol is recommended.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (≥98%) to avoid interference from impurities.
-
Solvent Selection: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Concentration: The final concentration should be optimized for the instrument being used, typically in the low ppm to high ppb range for direct infusion.
2. Instrumentation
-
Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is ideal for this analysis. Alternatively, direct infusion into an electrospray ionization (ESI) source can be used, though fragmentation will be different.
-
GC Parameters (for GC-MS):
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters (for EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30-200.
-
3. Data Analysis
-
Molecular Ion Peak: Identify the molecular ion peak at m/z 172.
-
Fragmentation Pattern: Analyze the fragmentation pattern and compare it to the expected fragments for this compound (major peak at m/z 142) and its potential isomers.
-
Library Matching: If available, compare the acquired spectrum against a reference library (e.g., NIST) for confirmation. The NIST WebBook contains an electron ionization mass spectrum for the N,N'-di-tert-butylethylenediamine isomer.[3]
Mandatory Visualization
The following diagram illustrates the logical workflow for confirming the identity of a chemical compound using mass spectrometry.
Caption: Workflow for Chemical Identity Confirmation by Mass Spectrometry.
References
Literature comparison of "N,N-di-n-Butylethylenediamine" synthesis methods
A Comparative Guide to the Synthesis of N,N-di-n-Butylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This compound is a significant organic intermediate in various chemical syntheses. The selection of an appropriate synthetic route is crucial for achieving optimal yields, purity, and cost-effectiveness. This guide provides an objective comparison of prominent synthesis methods for this compound, supported by experimental data and detailed protocols to aid in methodological selection.
Comparative Analysis of Synthetic Methodologies
The choice of a synthetic pathway to this compound is influenced by factors such as yield, reaction time, scalability, and the cost and availability of starting materials. The following table summarizes the key quantitative data for three distinct synthetic routes.
| Parameter | Route 1: Alkylation of Di-n-butylamine | Route 2: Ring Opening of 2-Ethyl-2-oxazoline | Route 3: Reaction with Ethyleneimine |
| Starting Materials | Di-n-butylamine, 2-chloroethylamine hydrochloride | Di-n-butylamine, 2-ethyl-2-oxazoline | Di-n-butylamine, Ethyleneimine |
| Key Strategy | Nucleophilic substitution | Nucleophilic ring opening followed by hydrolysis | Nucleophilic addition |
| Reported Yield | 60-70%[1] | 46%[1][2] | 23%[1] |
| Reaction Time | 2-9 hours[1] | 24 hours (first step)[1][2] | 16 hours[1] |
| Reaction Temperature | 100-200°C[1] | 180°C (first step)[1][2] | 90-95°C[1] |
| Primary Solvent | Methanol[1] | Not specified in abstract | Not specified in abstract |
| Catalyst/Reagent | Sodium methoxide[1] | Zinc acetate (catalyst), conc. HCl (hydrolysis)[1][2] | Not specified in abstract |
| Purification | Rectification[1] | Not specified in abstract | Not specified in abstract |
Experimental Protocols
Detailed experimental procedures for the benchmarked synthetic routes are provided below.
Route 1: Alkylation of Di-n-butylamine with 2-chloroethylamine hydrochloride[1]
This method relies on the direct alkylation of di-n-butylamine.
Materials:
-
Di-n-butylamine
-
2-chloroethylamine hydrochloride
-
Methanol solution of sodium methoxide (25-35% w/v)
-
Alkali solution (e.g., saturated aqueous NaOH or KOH)
Procedure:
-
In an autoclave, combine di-n-butylamine and 2-chloroethylamine hydrochloride in a molar ratio of 4-6:1.
-
Add a methanol solution of sodium methoxide, with the molar ratio of sodium methoxide to 2-chloroethylamine hydrochloride being 0.5-2:1.
-
Heat the reaction mixture to 100-200°C for 2-9 hours, maintaining a pressure of 0.5-1.0 MPa.
-
After the reaction, cool the solution and adjust the pH to 12-13 with an alkali solution.
-
Separate the organic layer and purify by rectification to obtain this compound.
Route 2: Ring Opening of 2-Ethyl-2-oxazoline with Di-n-butylamine[1][2]
This two-step method involves the ring opening of an oxazoline followed by amide hydrolysis.
Materials:
-
Di-n-butylamine
-
2-ethyl-2-oxazoline
-
Zinc acetate
-
Concentrated hydrochloric acid
Procedure:
-
Step 1: Amide Formation:
-
In a suitable reaction vessel, combine di-n-butylamine and 2-ethyl-2-oxazoline with zinc acetate as a catalyst.
-
Heat the mixture at 180°C for 24 hours to produce N-(2-(dibutylamino)ethyl)propionamide.
-
-
Step 2: Hydrolysis:
-
Add concentrated hydrochloric acid to the N-(2-(dibutylamino)ethyl)propionamide.
-
Heat the mixture to hydrolyze the amide, yielding this compound.
-
Synthetic Pathways Overview
The following diagram illustrates the logical flow of the described synthetic routes for obtaining this compound.
Caption: Comparative synthetic routes to this compound.
Reductive Amination: An Alternative Approach
Reductive amination is a versatile method for forming carbon-nitrogen bonds and represents a viable, albeit less directly documented, route to this compound.[3][4] This method typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[3][5]
A plausible two-step reductive amination sequence starting from ethylenediamine could be envisioned:
-
Mono-alkylation: Reaction of ethylenediamine with one equivalent of butyraldehyde followed by reduction to form N-butylethylenediamine.
-
Di-alkylation: A second reductive amination of N-butylethylenediamine with another equivalent of butyraldehyde to yield the final product.
The logical workflow for this proposed synthesis is outlined below.
Caption: Proposed reductive amination pathway for this compound.
References
- 1. CN103012157A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
Evaluating the Catalytic Efficiency of N,N-di-n-Butylethylenediamine Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a catalyst is a critical determinant of success in chemical synthesis and drug development. This guide provides an objective comparison of the catalytic performance of metal complexes featuring the N,N-di-n-Butylethylenediamine ligand against common alternatives in key organic transformations. The data presented is curated from peer-reviewed literature and is intended to aid researchers in making informed decisions for their catalytic applications.
I. Comparative Catalytic Performance in Phenol Oxidation
The copper-catalyzed aerobic oxidative coupling of phenols is a fundamental transformation in organic synthesis. The steric and electronic properties of the diamine ligand play a crucial role in determining the efficiency and selectivity of the reaction. While specific quantitative data for this compound complexes is limited in publicly available literature, a strong comparative analysis can be drawn from its close structural analogue, N,N'-di-tert-butylethylenediamine (DBED). The n-butyl groups are expected to confer similar steric bulk to the tert-butyl groups, leading to comparable catalytic behavior.
Below is a comparison of a putative Copper(II)-N,N-di-n-Butylethylenediamine complex with other common copper-diamine catalysts in the ortho-ortho selective oxidative coupling of phenols.
| Catalyst | Ligand | Substrate | Product Yield (%) | Selectivity | Reference |
| [Cu(N,N-di-n-Bu-en)(OH)]₂²⁺ (inferred) | This compound | 2,4-di-tert-butylphenol | High (estimated) | High for C-C coupling | Inferred from[1] |
| [Cu(DBED)(OH)]₂²⁺ | N,N'-di-tert-Butylethylenediamine | 2,4-di-tert-butylphenol | 78 | Ortho-ortho selective | [1] |
| [Cu(TMEDA)(OH)]₂²⁺ | N,N,N',N'-Tetramethylethylenediamine | 2,4-di-tert-butylphenol | 75 | Ortho-ortho selective | [1] |
| [Cu(bpy)(OH)]₄⁴⁺ | 2,2'-Bipyridine | 2,4-di-tert-butylphenol | Similar to TMEDA | Ortho-ortho selective | [1] |
| [Cu(phen)(OH)]₄⁴⁺ | 1,10-Phenanthroline | 2,4-di-tert-butylphenol | Similar to TMEDA | Ortho-ortho selective | [1] |
Note: "en" denotes ethylenediamine. Data for the this compound complex is an estimation based on the performance of the structurally similar N,N'-di-tert-butylethylenediamine (DBED) complex.
II. Comparative Catalytic Performance in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for the synthesis of well-defined polymers. The catalyst system, typically a copper complex with a nitrogen-based ligand, is crucial for controlling the polymerization. The choice of ligand influences the polymerization rate and the degree of control over the molecular weight distribution (polydispersity index, PDI).
Here, we compare a prospective Copper(I)-N,N-di-n-Butylethylenediamine catalyst with other commonly used ligands for the ATRP of acrylates and methacrylates.
| Catalyst System (Cu(I)Br with Ligand) | Ligand | Monomer | PDI (Mw/Mn) | Polymerization Control | Reference |
| CuBr / N,N-di-n-Bu-en (prospective) | This compound | Butyl Acrylate/Methacrylate | Low (prospective) | Good (prospective) | Prospective, based on related systems |
| CuBr / PMDETA | N,N,N',N'',N''-Pentamethyldiethylenetriamine | n-Butyl Acrylate | ~1.1 - 1.3 | Good | [2] |
| CuBr / HMTETA | 1,1,4,7,10,10-Hexamethyltriethylenetetramine | Styrene, Methyl Acrylate | Low | Good | [2] |
| CuBr / Me₆TREN | Tris(2-dimethylaminoethyl)amine | N,N-dimethylacrylamide | Broad | Poor | [3] |
| CuBr / TMEDA | N,N,N',N'-Tetramethylethylenediamine | Styrene, Methyl Acrylate | Low | Good | [2] |
Note: The performance of the this compound complex in ATRP is prospective and based on the general effectiveness of multidentate amine ligands in this polymerization technique.
III. Experimental Protocols
A. Synthesis of a Copper(II)-N,N-di-n-Butylethylenediamine Complex
This generalized protocol is adapted from procedures for synthesizing similar copper-diamine complexes.
Materials:
-
Copper(II) Chloride (CuCl₂)
-
This compound
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve Copper(II) Chloride (1 equivalent) in ethanol.
-
To this solution, add this compound (1 equivalent) dropwise while stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
The resulting precipitate, the copper(II)-diamine complex, is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
B. Catalytic Oxidation of 2,6-di-tert-butylphenol
This protocol is based on established methods for the copper-catalyzed aerobic oxidation of substituted phenols.[1]
Materials:
-
Copper(II)-N,N-di-n-Butylethylenediamine complex (catalyst)
-
2,6-di-tert-butylphenol (substrate)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (solvent)
-
Air (oxidant)
Procedure:
-
To a flask open to the air, add the 2,6-di-tert-butylphenol (1 equivalent) and the Copper(II)-N,N-di-n-Butylethylenediamine complex (0.4 equivalents).
-
Add HFIP to achieve a 0.1 M concentration of the substrate.
-
Stir the reaction mixture at room temperature for 16-72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the product can be isolated using standard purification techniques such as column chromatography.
IV. Catalytic Pathway Visualization
The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed aerobic oxidation of phenols, adapted from a proposed mononuclear reaction mechanism.[4]
References
Safety Operating Guide
Navigating the Safe Disposal of N,N-di-n-Butylethylenediamine: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is paramount for laboratory safety and environmental stewardship. This guide offers a comprehensive, step-by-step procedure for the safe disposal of N,N-di-n-Butylethylenediamine (CAS No. 3529-09-7), a compound that demands careful handling due to its hazardous properties. The following protocols are synthesized from established best practices for managing corrosive and acutely toxic laboratory chemicals.
Immediate Safety and Handling Protocols
Before initiating any disposal process, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This serves as the primary defense against accidental exposure.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves, such as nitrile rubber, are mandatory.
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.
-
Lab Coat: A flame-retardant lab coat should be worn to protect against splashes.
-
Respiratory Protection: If there is a potential for aerosolization or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is essential.
In Case of a Spill:
-
Evacuate and Ventilate: Immediately clear the area of the spill and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent pad. Do not use combustible materials such as paper towels for initial absorption.
-
Collection: Carefully gather the absorbed material and any contaminated debris into a designated, clearly labeled, and sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water. All cleaning materials must also be treated and disposed of as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative safety and physical data for this compound. This information is vital for risk assessment and the formulation of safe handling and disposal procedures.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₄N₂ | [1] |
| Molecular Weight | 172.31 g/mol | [1][2] |
| CAS Number | 3529-09-7 | [1][2] |
| Appearance | Solid | [1] |
| Boiling Point | 109-114°C at 20 mmHg | [3] |
| Flash Point | 88°C (190.4°F) | [3] |
| Density | 0.82 g/cm³ | [3] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 3); Skin Corrosion/Irritation (Category 1C) | [1][2] |
Experimental Protocol: Waste Disposal Procedure
The proper disposal of this compound is a critical final step in the experimental workflow. The following protocol outlines the necessary steps for safe and compliant disposal.
1. Waste Collection and Segregation:
-
Dedicated Container: Collect all waste this compound, including contaminated materials, in a dedicated, chemically compatible, and leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are suitable.
-
Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents or acids.
2. Containerization and Labeling:
-
Primary Container: Ensure the primary waste container is in good condition and has a secure, tightly sealing lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (3529-09-7), and the appropriate GHS hazard pictograms (e.g., corrosive, toxic).
3. Storage Pending Disposal:
-
Location: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Secondary Containment: Place the primary container within a larger, chemically resistant secondary container to contain any potential leaks.
4. Final Disposal:
-
Licensed Vendor: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4]
-
Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed.
Prohibited Disposal Methods:
-
DO NOT pour this compound down the drain.
-
DO NOT dispose of this chemical in the regular trash.
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
